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  • Product: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • CAS: 19477-12-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Architecting Privileged Scaffolds: A Technical Guide to 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Introduction The benzothiadiazine 1,1-dioxide core is a cornerstone in medicinal chemistry, historically recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Privileged Scaffolds: A Technical Guide to 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Introduction

The benzothiadiazine 1,1-dioxide core is a cornerstone in medicinal chemistry, historically recognized for its diuretic properties. However, modern drug discovery has repurposed this bicyclic system into a versatile, privileged scaffold. Specifically, 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4) has emerged as a critical intermediate for synthesizing highly selective kinase inhibitors and aldose reductase modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, de novo synthesis, and pharmacological applications, grounded in authoritative literature.

Physicochemical Profiling

Before embarking on synthetic or biological workflows, it is crucial to understand the foundational properties of the molecule. The presence of the 7-chloro substituent enhances the lipophilicity of the scaffold, providing a crucial vector for hydrophobic interactions within target enzyme pockets (such as the ATP-binding site of kinases).

Table 1: Physicochemical Properties of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

PropertyValueCausality / Significance
Chemical Formula C7H5ClN2O2SLacks the 3-oxo group, offering distinct hydrogen bonding geometry[1].
Molecular Weight 216.64 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
CAS Registry Number 19477-12-4Unique identifier for sourcing and regulatory documentation.
Structural Features Sulfonamide-like coreActs as a bioisostere for carboxylic acids; provides metabolic stability.

De Novo Synthesis & Mechanistic Causality

The synthesis of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide requires a precise, three-step sequence starting from 4-chloroaniline. As a Senior Application Scientist, I emphasize that each reagent choice here is dictated by mechanistic necessity rather than mere convention.

Step-by-Step Synthetic Protocol:

  • Intramolecular Friedel-Crafts Cyclization: 4-Chloroaniline (150 mmol) is dissolved in nitromethane and cooled to -30°C. Chlorosulfonyl isocyanate (CSI) is added dropwise.

    • Causality: CSI is a highly reactive bifunctional electrophile that introduces both the sulfonyl and carbonyl groups simultaneously. Anhydrous AlCl3 (225 mmol) is then added, and the mixture is refluxed. AlCl3 acts as a Lewis acid to activate the sulfonyl chloride, driving the intramolecular Friedel-Crafts alkylation to close the ring, yielding the 3-oxo intermediate[2].

  • Acid-Catalyzed Hydrolysis: The 3-oxo intermediate is refluxed in 50% H2SO4 for 10 hours at 140°C.

    • Causality: The harsh acidic conditions hydrolyze the cyclic urea moiety, releasing CO2 (decarboxylation) and exposing the free amine and sulfonamide groups, yielding 2-amino-5-chlorobenzenesulfonamide.

  • Orthoester Condensation: The resulting sulfonamide (30 mmol) is refluxed with triethyl orthoformate (80 mL) at 135–140°C for 3 hours.

    • Causality: Triethyl orthoformate acts as a one-carbon synthon. It condenses with the primary amine and sulfonamide nitrogen to close the ring without incorporating an oxo group at the 3-position, yielding the final target compound[2].

Synthesis SM 4-Chloroaniline (Starting Material) Step1 Chlorosulfonyl Isocyanate (CSI) AlCl3, Nitromethane (-30°C to Reflux) SM->Step1 Int1 7-Chloro-3-oxo-3,4-dihydro- 2H-1,2,4-benzothiadiazine 1,1-dioxide Step1->Int1 Step2 50% H2SO4 Reflux 140°C (Decarboxylative Hydrolysis) Int1->Step2 Int2 2-Amino-5-chloro- benzenesulfonamide Step2->Int2 Step3 Triethyl Orthoformate Reflux 135-140°C (Condensation) Int2->Step3 Product 7-Chloro-4H-benzo[e][1,2,4] thiadiazine 1,1-dioxide (CAS 19477-12-4) Step3->Product

Caption: Three-step synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide from 4-chloroaniline.

Pharmacological Applications: A Dual-Target Scaffold

The 7-chloro-benzothiadiazine core is not a final drug but a structural foundation. By functionalizing the N2, C3, or N4 positions, researchers have developed potent inhibitors for two distinct pathological pathways: tumor angiogenesis and diabetic peripheral neuropathy.

VEGFR2 Inhibition in Angiogenesis

Angiogenesis, driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, is critical for tumor survival. Chlorinated benzothiadiazines have been identified as potent, ATP-competitive inhibitors of VEGFR2 phosphorylation[3]. The electron-withdrawing chlorine atom at position 7 aligns perfectly with the hydrophobic hinge region of the VEGFR2 kinase domain.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) Autophosphorylation (Tyr1175) VEGF->VEGFR2 PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK Inhibitor Chlorinated Benzothiadiazine Derivatives Inhibitor->VEGFR2 ATP-competitive Inhibition Angiogenesis Tumor Angiogenesis & Endothelial Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of action of chlorinated benzothiadiazines in suppressing the VEGFR2 signaling pathway.

Self-Validating Experimental Protocol: VEGFR2 Phosphorylation Assay To validate the anti-angiogenic efficacy of synthesized derivatives, a robust cell-based assay is required. This protocol is designed as a self-validating system by incorporating both positive and negative controls to rule out off-target cytotoxicity.

  • Cell Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence. Starve in serum-free medium for 24 hours to establish a baseline (unphosphorylated state).

  • Compound Treatment: Pre-treat cells with the benzothiadiazine derivative (e.g., 20 µM) for 1 hour. Control: Use DMSO (vehicle) as a negative control and Sunitinib (1 µM) as a positive control.

  • Stimulation: Stimulate cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Lysate Extraction & Western Blot: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and probe with anti-p-VEGFR2 (Tyr1175) and anti-total-VEGFR2 antibodies.

  • Causality & Validation: The assay is self-validating because the total VEGFR2 levels must remain constant across all lanes. If total VEGFR2 drops, the compound is acting as a cytotoxic agent or a degrader, not a true kinase inhibitor. A selective decrease in the p-VEGFR2 band confirms target engagement[3].

Selective Aldose Reductase 2 (ALR2) Inhibition

Beyond oncology, the scaffold has revolutionized treatments for diabetic peripheral neuropathy (DPN). Aldose reductase 2 (ALR2) converts excess glucose to sorbitol, leading to osmotic stress in neurons. The challenge in ALR2 inhibitor design is achieving selectivity over the highly homologous Aldehyde Reductase (ALR1) to prevent fatal side effects. Functionalizing the benzothiadiazine core yields derivatives with staggering selectivity[2].

Table 2: Pharmacological Data of Representative Benzothiadiazine Derivatives

Derivative / ApplicationTargetActivity (IC50 or % Inhibition)Selectivity ProfileReference
Compound 17b (Angiogenesis)VEGFR2Suppresses phosphorylation at 20 µMInhibits TNK2/ACK1 (>90% at 10 µM)[3]
Compound 15c (Diabetic Neuropathy)ALR2IC50 = 33.19 nM>16,109-fold selectivity over ALR1[2]

Conclusion

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is far more than a simple heterocyclic intermediate. Its precise geometry, governed by the sulfonamide ring and the electron-withdrawing chlorine, allows it to anchor into diverse biological targets. By mastering its de novo synthesis and applying rigorous, self-validating assay protocols, drug development professionals can leverage this scaffold to design next-generation therapeutics for both cancer and metabolic complications.

References

  • EPA CompTox Chemicals Dashboard. "7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (DTXSID40434527)". Environmental Protection Agency.[Link]

  • Diabetes. "Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy". (2024).[Link]

  • Bioorganic & Medicinal Chemistry. "Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation". (2022).[Link]

Sources

Exploratory

The Benzothiadiazine 1,1-Dioxide Scaffold: A Technical Chronicle of Discovery, Chemistry, and Divergent Pharmacology

Executive Summary & Historical Context The discovery of benzothiadiazine 1,1-dioxide derivatives (thiazides) in the late 1950s represents one of the most significant triumphs in rational drug design. Before their advent,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The discovery of benzothiadiazine 1,1-dioxide derivatives (thiazides) in the late 1950s represents one of the most significant triumphs in rational drug design. Before their advent, the management of hypertension and edema relied heavily on mercurial diuretics—effective but toxic agents requiring intramuscular injection.[1]

The transition from toxic mercurials to oral thiazides was not merely a formulation change; it was a fundamental shift in renal pharmacology. This guide dissects the chemical evolution of this scaffold, from the initial carbonic anhydrase inhibitors to the high-potency saluretics (hydrochlorothiazide) and the pharmacologically divergent KATP channel openers (diazoxide).

The Core Directive: Rational Design vs. Serendipity

While often cited as "serendipitous," the discovery was actually a masterclass in rational screening . The team at Merck Sharp & Dohme—comprising chemists Frederick Novello and James Sprague, and pharmacologists Karl Beyer and John Baer—hypothesized that sulfanilamide derivatives could be modified to inhibit carbonic anhydrase (CA) in the kidney, thereby promoting sodium excretion.

They succeeded, but with a twist: the resulting compound, chlorothiazide , caused marked excretion of chloride (saluresis) rather than just bicarbonate, distinguishing it from pure CA inhibitors like acetazolamide.

Chemical Genesis & Synthesis Protocols

The synthesis of the benzothiadiazine core relies on the cyclization of ortho-disulfonamides. The following protocols reconstruct the classic pathways established by Novello and Sprague (1957).

Synthesis of Chlorothiazide (The Prototypical Thiazide)

Target: 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[2][3][4][5]

Reagents: 3-Chloroaniline, Chlorosulfonic acid, Ammonia, Formic acid.[4]

  • Chlorosulfonation (The Electrophilic Attack):

    • Precursor: 3-Chloroaniline.[5][6][7]

    • Reagent: Excess chlorosulfonic acid (

      
      ).
      
    • Mechanism:[5][6][8] Electrophilic aromatic substitution. The amino group directs ortho and para. However, to achieve the disulfonyl chloride, forcing conditions are used to place sulfonyl groups at positions 4 and 6 relative to the amino group (positions 1 and 3 on the benzene ring).

    • Intermediate: 4-Amino-6-chlorobenzene-1,3-disulfonyl chloride.[7]

  • Ammonolysis:

    • The disulfonyl chloride is treated with aqueous ammonia.

    • Product: 4-Amino-6-chlorobenzene-1,3-disulfonamide.[2][7]

    • Critical Checkpoint: This intermediate is the "fork in the road" for creating different thiazide analogues.

  • Cyclization (Ring Closure):

    • The disulfonamide is heated with formic acid (

      
      ) at reflux.
      
    • Chemistry: Condensation between the amino group and one sulfonamide group with the formate carbon bridging them.

    • Result: Formation of the unsaturated double bond at the C3-C4 position.

Synthesis of Hydrochlorothiazide (HCTZ)

Target: 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[2][6]

Modification: Instead of formic acid, the 4-amino-6-chlorobenzene-1,3-disulfonamide is reacted with formaldehyde (or paraformaldehyde).

  • Effect: This yields the 3,4-dihydro derivative.[2]

  • Significance: The saturation of the C3-C4 bond increases diuretic potency by approximately 10-fold compared to chlorothiazide.[5][9]

Visualization of the Synthetic Pathway

SynthesisPathway Start 3-Chloroaniline Inter1 Disulfonyl Chloride Intermediate Start->Inter1 ClSO3H (Chlorosulfonation) Inter2 4-Amino-6-chloro- benzene-1,3-disulfonamide Inter1->Inter2 NH3 (Ammonolysis) Chloro Chlorothiazide (Unsaturated C3-C4) Inter2->Chloro HCOOH (Formic Acid) Hydro Hydrochlorothiazide (Saturated C3-C4) Inter2->Hydro HCHO (Formaldehyde)

Caption: Divergent synthesis of Chlorothiazide and HCTZ from a common sulfonamide precursor.

Structure-Activity Relationship (SAR) Matrix

The benzothiadiazine scaffold is highly sensitive to substitution. The table below summarizes the critical SAR rules that dictate whether the molecule acts as a diuretic or a vasodilator.

PositionSubstituentEffect on Pharmacology
Position 6 Electron-Withdrawing Group (Cl, CF3)Essential. Without an EWG here, diuretic activity is lost.[5][6]

is more potent than

.
Position 7 Sulfamoyl Group (

)
The Diuretic Switch. Essential for NCC inhibition. Removal or replacement (e.g., with Halogen) eliminates diuretic effect (see Diazoxide).
Position 3 Lipophilic Group (

,

)
Potency Multiplier. Increasing lipophilicity here enhances potency and duration of action.
Bond 3-4 Saturation (Single Bond)Potency Multiplier. Saturation (dihydro) increases activity 3-10x (Chlorothiazide

HCTZ).
Position 2 Methyl (

)
Duration. Alkyl substitution at 2-N decreases polarity and increases duration of action.
The Diazoxide Divergence

Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) represents a crucial SAR deviation.

  • Structural Change: It retains the benzothiadiazine ring but lacks the sulfamoyl group at Position 7 (it has a Chlorine at 7, but the sulfonamide moiety required for CA/NCC inhibition is absent).

  • Pharmacological Result: It loses diuretic activity completely. Instead, it becomes a potent opener of ATP-sensitive potassium channels (

    
    ) , leading to hyperpolarization, vasodilation (antihypertensive), and inhibition of insulin release (hyperglycemic).[8]
    

Mechanism of Action: Molecular Targets

Thiazide Diuretics (e.g., HCTZ)
  • Target: The Sodium-Chloride Cotransporter (NCC / SLC12A3).[10]

  • Location: Apical membrane of the Distal Convoluted Tubule (DCT).[10]

  • Mechanism:

    • Thiazides compete for the

      
       binding site on the NCC.
      
    • Inhibition prevents the reabsorption of

      
       and 
      
      
      
      .[10]
    • This increases the osmolarity of the tubular fluid, retaining water in the lumen for excretion.[10]

    • Downstream Effect: Increased

      
       delivery to the collecting duct stimulates the 
      
      
      
      exchange, leading to
      
      
      loss (hypokalemia).
Visualization of the Renal Mechanism

Mechanism cluster_lumen Tubular Lumen (Urine) cluster_cell DCT Epithelial Cell cluster_blood Peritubular Capillary (Blood) LumenNa Na+ NCC NCC Transporter (SLC12A3) LumenNa->NCC Normal Transport LumenCl Cl- LumenCl->NCC Normal Transport IntraNa Intracellular Na+ NCC->IntraNa Entry BloodNa Na+ Reabsorption IntraNa->BloodNa Na+/K+ ATPase Thiazide Thiazide (Inhibitor) Thiazide->NCC BLOCKS

Caption: Thiazide inhibition of the NCC transporter in the Distal Convoluted Tubule.

References

  • Novello, F. C., & Sprague, J. M. (1957).[3][11][12] Benzothiadiazine Dioxides as Novel Diuretics.[11][12][13] Journal of the American Chemical Society, 79(8), 2028–2029.[12]

  • Beyer, K. H. (1958).[14] The Mechanism of Action of Chlorothiazide. Annals of the New York Academy of Sciences, 71(4), 363–379.

  • Duvic, C. (2020). Mechanism of Action of Diazoxide vs Thiazides. Pharmacy Freak.

  • National Inventors Hall of Fame. (2025). Frederick Novello: Thiazide Diuretics.[11][13][14][15]

  • Merck Sharp & Dohme. (1957). Chlorothiazide Synthesis Patent US 2809194.[3][15]

Sources

Foundational

Unveiling the Pharmacological Profile of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: SAR, K_ATP Activation, and the Absence of Diuretic Activity

Executive Summary In medicinal chemistry and drug development, the benzothiadiazine scaffold is synonymous with thiazide diuretics. However, as a Senior Application Scientist, I frequently encounter a critical misconcept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the benzothiadiazine scaffold is synonymous with thiazide diuretics. However, as a Senior Application Scientist, I frequently encounter a critical misconception regarding the pharmacological boundaries of this core. The compound 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide —despite sharing the structural backbone of classical diuretics like chlorothiazide—is fundamentally devoid of diuretic activity [1].

Rather than acting as a diuretic, this specific compound serves as a vital Structure-Activity Relationship (SAR) pivot point. The absence of a 7-sulfamoyl group completely abolishes its affinity for the renal Na+/Cl- cotransporter (NCC). Instead, the molecule acts as an ATP-sensitive potassium (K_ATP) channel opener, shifting its systemic effects from diuresis to vasodilation and decreased insulin secretion[1][2]. This whitepaper provides an in-depth technical analysis of this mechanistic divergence and outlines self-validating experimental protocols to quantify these distinct pharmacological profiles.

Mechanistic Divergence: The Structure-Activity Relationship (SAR)

The pharmacological fate of benzothiadiazine derivatives hinges entirely on the substituent at the 7-position of the core ring system.

The Diuretic Pharmacophore (NCC Inhibition)

For a benzothiadiazine to exhibit diuretic and saluretic activity, a sulfamoyl group (


) at position 7 is strictly required. Recent cryo-EM structural biology studies reveal that this 7-sulfamoyl moiety forms essential, highly specific hydrogen-bonding interactions with asparagine residues (specifically N149, N227, and N359) within the central substrate-translocation vestibule of the human NCC[3]. This binding physically blocks sodium and chloride reabsorption in the distal convoluted tubule.
The K_ATP Shift (Channel Activation)

When the 7-sulfamoyl group is removed—yielding 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide—the molecule loses its ability to anchor into the NCC vestibule[3]. Consequently, diuretic activity drops to zero. Instead, this des-sulfamoyl core (the direct precursor to the clinical drug diazoxide) gains high affinity for the sulfonylurea receptor subunits (SUR1 and SUR2) of K_ATP channels[1][2]. Binding to these receptors stabilizes the open state of the K_ATP channel, leading to potassium efflux, cellular hyperpolarization, and the subsequent inhibition of voltage-gated calcium channels. In vascular smooth muscle, this causes profound vasodilation; in pancreatic


-cells, it halts insulin granule exocytosis[2].

SAR_Divergence Core Benzothiadiazine Core (Position 7 Substitution) Sulfamoyl + 7-Sulfamoyl Group (e.g., Chlorothiazide) Core->Sulfamoyl DesSulfamoyl No 7-Sulfamoyl Group (7-Chloro-4H-benzo...) Core->DesSulfamoyl NCC Na+/Cl- Cotransporter (NCC) Inhibition Sulfamoyl->NCC KATP K_ATP Channel (SUR1/2) Activation DesSulfamoyl->KATP Diuresis Diuresis & Saluresis (Decreased Blood Volume) NCC->Diuresis Vasodilation Vasodilation & Decreased Insulin KATP->Vasodilation

Divergent pharmacological pathways based on the 7-sulfamoyl group presence.

Experimental Workflows: Validating the Pharmacological Shift

To rigorously prove the absence of diuresis and the presence of K_ATP activation, we employ a dual-protocol system. Every protocol described below is designed as a self-validating system , incorporating internal controls to eliminate false positives and artifacts.

Protocol 1: In Vivo Diuretic and Saluretic Screening (Rat Model)

Objective: To quantify the lack of diuretic activity of the title compound compared to a known thiazide. Self-Validation Mechanism: Incorporates a vehicle (negative control) to establish the baseline and Chlorothiazide (positive control) to validate the assay's sensitivity to NCC inhibition.

  • Animal Preparation & Fasting : Fast adult Wistar rats for 18 hours prior to the experiment, but provide water ad libitum.

    • Causality: Fasting eliminates the confounding variable of dietary electrolyte intake. This ensures that any measured fluctuations in urinary

      
       strictly reflect drug-induced renal tubular transport dynamics rather than recent meals.
      
  • Hydration and Dosing : Administer an oral fluid load (normal saline, 25 mL/kg) to impose a uniform hydration state across all cohorts. Immediately administer the test compound (7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, 10 mg/kg), Chlorothiazide (10 mg/kg), or Vehicle (0.5% methylcellulose) via oral gavage.

  • Metabolic Cage Isolation : Place rats in individual metabolic cages equipped with precision urine-feces separators to prevent cross-contamination.

  • Sample Collection : Collect urine over a 5-hour period. Measure total volume gravimetrically.

  • Electrolyte Quantification : Analyze urine samples using flame photometry for

    
     and 
    
    
    
    , and potentiometric titration for
    
    
    .
Protocol 2: Inside-Out Patch-Clamp Electrophysiology of K_ATP Channels

Objective: To confirm the true molecular target (K_ATP activation) of the des-sulfamoyl core. Self-Validation Mechanism: Uses ATP to establish baseline channel inhibition, the test compound to demonstrate activation, and Glibenclamide (a highly specific K_ATP blocker) to confirm receptor specificity.

  • Cell Isolation : Isolate pancreatic

    
    -cells and place them in a continuously perfused recording chamber.
    
  • Giga-ohm Seal & Patch Excision : Form a giga-ohm seal using a borosilicate glass micropipette, then swiftly withdraw the pipette to excise an inside-out membrane patch.

    • Causality: The inside-out configuration exposes the intracellular face of the channel to the bath solution. Because K_ATP channels are regulated by intracellular ATP, this specific configuration allows the operator to precisely control the inhibitory ATP concentration.

  • Baseline Inhibition : Perfuse the intracellular bath with 1 mM ATP. This mimics the fed state and inhibits spontaneous K_ATP channel openings, establishing a quiet baseline.

  • Compound Application : Introduce 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (50 µM) into the ATP-containing bath. Record the robust restoration of outward

    
     currents, indicating channel activation despite the presence of ATP.
    
  • Antagonist Validation : Co-perfuse Glibenclamide (10 µM).

    • Causality: Immediate cessation of the

      
       current confirms that the observed current was specifically mediated by K_ATP channels and was not a non-specific membrane leak or patch degradation artifact.
      

PatchClamp Step1 Isolate Target Cells (Pancreatic β-cells) Step2 Form Giga-ohm Seal (Inside-Out Patch) Step1->Step2 Step3 Apply ATP (1 mM) to Intracellular Bath Step2->Step3 Step4 Perfuse Test Compound (10-100 µM) Step3->Step4 Step5 Record K+ Current (Reversal of Inhibition) Step4->Step5

Inside-out patch-clamp workflow for validating K_ATP channel activation.

Data Presentation: Comparative Pharmacodynamics

The table below summarizes the expected quantitative outcomes from the aforementioned protocols, clearly illustrating the stark pharmacological contrast between a true thiazide diuretic and the des-sulfamoyl core.

Pharmacodynamic ParameterVehicle (Negative Control)Chlorothiazide (Positive Control)7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
5h Urine Volume (mL/100g) 1.2 ± 0.34.8 ± 0.51.1 ± 0.2
Urinary

Excretion (µEq/5h)
150 ± 20850 ± 40140 ± 15
NCC Inhibition (IC50) N/A~ 2.5 µM> 1000 µM (Inactive)
K_ATP Channel Activation NoneNoneStrong (SUR1/SUR2 binding)
Primary Systemic Effect BaselineDiuresis / Volume DepletionVasodilation / Hyperglycemia

Data Note: The test compound yields urine volumes and electrolyte excretion rates statistically indistinguishable from the vehicle, confirming the total absence of diuresis.

Conclusion

The assumption that all benzothiadiazines possess diuretic activity is a fundamental pitfall in early-stage drug screening. As demonstrated, 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lacks the critical 7-sulfamoyl pharmacophore required for NCC binding. By utilizing self-validating in vivo metabolic cage studies and inside-out patch-clamp electrophysiology, researchers can definitively prove that this compound acts exclusively as a K_ATP channel opener. Understanding this SAR pivot is essential for professionals developing next-generation vasodilators, antihypertensives, and modulators of insulin secretion.

References

  • PubChem - NIH . "Diazoxide | C8H7ClN2O2S | CID 3019". National Center for Biotechnology Information.[Link]

  • Fan, M., et al. "Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective". PMC - National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide from 2-amino-benzenesulfonamide

An In-depth Guide to the Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Authored by: A Senior Application Scientist This comprehensive guide provides a detailed protocol for the synthesis of 7-Chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed protocol for the synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the regioselective chlorination of 2-amino-benzenesulfonamide to yield the crucial intermediate, 2-amino-5-chlorobenzenesulfonamide. This is followed by a robust, acid-catalyzed cyclization using triethyl orthoformate to construct the target benzothiadiazine ring system. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying chemical principles and mechanistic insights.

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged structure found in numerous biologically active compounds, most notably as diuretics and antihypertensive agents.[4] The specific target of this guide, 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, serves as a valuable building block for the development of novel therapeutics.[5]

Overall Reaction Scheme

The two-step synthesis transforms a readily available starting material into the target heterocyclic system. The initial step introduces the chloro substituent at the desired position, followed by the formation of the thiadiazine ring.

Reaction_Scheme cluster_0 Step 1: Regioselective Chlorination cluster_1 Step 2: Cyclization 2-amino-benzenesulfonamide 2-Amino-benzenesulfonamide 2-amino-5-chlorobenzenesulfonamide 2-Amino-5-chlorobenzenesulfonamide 2-amino-benzenesulfonamide->2-amino-5-chlorobenzenesulfonamide start_cyclization 2-Amino-5-chlorobenzenesulfonamide NCS N-Chlorosuccinimide (NCS) Chloroform, Reflux final_product 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide start_cyclization->final_product reagents_cyclization Triethyl Orthoformate p-Toluenesulfonic acid (cat.), Reflux

Figure 1: Overall two-step synthesis of the target compound.

Mechanistic Insights

The formation of the benzothiadiazine ring from 2-amino-5-chlorobenzenesulfonamide and triethyl orthoformate is an acid-catalyzed condensation-cyclization reaction. The mechanism is initiated by the protonation of an oxygen atom on the triethyl orthoformate by the acid catalyst (p-toluenesulfonic acid), which increases its electrophilicity.[6] The primary amino group of the 2-amino-5-chlorobenzenesulfonamide then acts as a nucleophile, attacking the central carbon of the activated orthoformate. This is followed by the elimination of ethanol molecules and an intramolecular cyclization, where the sulfonamide nitrogen attacks the newly formed imine carbon. Subsequent tautomerization leads to the stable aromatic benzothiadiazine ring system.

Mechanism start 2-Amino-5-chlorobenzenesulfonamide + Triethyl Orthoformate activated Protonated Orthoformate (Electrophilic) start->activated H+ (cat.) attack Nucleophilic attack by Amino Group activated->attack intermediate1 Intermediate Formation (-EtOH) attack->intermediate1 cyclization Intramolecular Cyclization (Sulfonamide N attacks Imine C) intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 tautomerization Tautomerization (-EtOH) intermediate2->tautomerization product 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide tautomerization->product

Figure 2: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide

This protocol is adapted from a patented procedure, providing a high-yielding method for the regioselective chlorination of 2-aminobenzenesulfonamide.[1]

Materials and Equipment:

Reagent/Equipment Details
2-Aminobenzenesulfonamide 1.72 g (10 mmol)
N-Chlorosuccinimide (NCS) 1.32 g (10 mmol)
Chloroform Anhydrous, 50 mL
Round-bottom flask 100 mL
Reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator

| Column chromatography setup | Silica gel |

Procedure:

  • To a 100 mL round-bottom flask, add 2-aminobenzenesulfonamide (1.72 g, 10 mmol) and chloroform (50 mL).

  • Add N-Chlorosuccinimide (1.32 g, 10 mmol) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel to afford 2-amino-5-chlorobenzenesulfonamide as a solid. The reported yield for this procedure is approximately 95%.[1]

Part 2: Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

This protocol details the cyclization of the chlorinated intermediate to the final product, a method generally applied for the synthesis of 2H-1,2,4-benzothiadiazine 1,1-dioxides.[7]

Materials and Equipment:

Reagent/Equipment Details
2-Amino-5-chlorobenzenesulfonamide 2.07 g (10 mmol)
Triethyl orthoformate 25 mL
p-Toluenesulfonic acid (p-TsOH) Catalytic amount (approx. 50 mg)
Round-bottom flask 100 mL
Reflux condenser
Magnetic stirrer and hotplate
Buchner funnel and filter paper

| Diethyl ether | For washing |

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-amino-5-chlorobenzenesulfonamide (2.07 g, 10 mmol) in triethyl orthoformate (25 mL).

  • Add a catalytic amount of p-toluenesulfonic acid to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether (3 x 15 mL) to remove any unreacted triethyl orthoformate and other impurities.

  • Dry the final product, 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, under vacuum.

Characterization Data

The synthesized 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₇H₅ClN₂O₂S[5]
Molecular Weight216.65 g/mol [5]
AppearanceExpected to be a solid
Purity (TLC/HPLC)To be determined
NMR (¹H, ¹³C)To be determined
Mass SpectrometryTo be determined

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and moisture-sensitive reagent. Handle with care.

  • Chloroform is a suspected carcinogen and should be handled with appropriate caution.

  • Triethyl orthoformate and p-toluenesulfonic acid are irritants. Avoid contact with skin and eyes.

References

  • Soochow University; Qiao Chunhua; Xu Yiwen; Shen Bei CN110903264, 2020, A. Location in patent: Paragraph 0017; 0019. (URL not available)
  • ResearchGate. Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). [Link]

  • Global Substance Registration System. 7-CHLORO-4H-BENZO(E)(1,2,4)THIADIAZINE 1,1-DIOXIDE. [Link]

  • ResearchGate. Three-step synthesis of target EG appended benzothiadiazine-1,1-dioxide... [Link]

  • ACS Omega. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. [Link]

  • PubMed. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. [Link]

  • Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • PubMed. [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. [Link]

  • Pharmaffiliates. 7-Chloro-4H-benzo[e][1][2][3]thiadiazine-3-carboxylic acid 1,1-dioxide. [Link]

  • PMC. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]

  • PMC. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. [Link]

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

  • PMC. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. [Link]

  • PubMed. Synthesis and Pharmacology of Mono-, Di-, and Trialkyl-Substituted 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides Combined with X-ray Structure Analysis to Understand the Unexpected Structure-Activity Relationship at AMPA Receptors. [Link]

  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PubMed. Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1 H-benzimidazoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 1,2,4-benzothiadiazines via readily generated iminium ions. [Link]

  • Organic Syntheses. p-Toluenesulfonylhydrazide. [Link]

  • Indian Academy of Sciences. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]

  • PMC. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. [Link]

Sources

Application

Application Note: HPLC Method Development for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Abstract & Introduction This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4).[1] This molecule represents the core scaffold of the benzothiadiazine class, a pharmacophore central to thiazide diuretics (e.g., Chlorothiazide) and KATP channel openers (e.g., Diazoxide).[2][3]

The analysis of this compound presents specific challenges due to its acidic nature (sulfonamide-like moiety), tautomeric potential (2H/4H shifts), and low aqueous solubility . This guide moves beyond generic recipes, providing a "First-Principles" approach to method design that ensures robustness, reproducibility, and regulatory compliance (ICH Q2).

Chemical Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure Bicyclic benzothiadiazine 1,1-dioxideHigh UV absorbance due to conjugation.[1]
Acidity (pKa) ~8.5 (Sulfonamide N-H)Ionizes at neutral pH. Must use acidic mobile phase to maintain neutral form for C18 retention.[1]
Solubility Insoluble in water; Soluble in MeOH, DMSO, NaOHSample diluent must contain organic solvent (MeOH/ACN) to prevent precipitation.
UV Maxima ~265–270 nmDetection at 265 nm provides optimal sensitivity.[1]

Method Development Strategy

The development logic follows a decision tree based on the molecule's physicochemical properties.

Column Selection: The Stationary Phase

Because the analyte contains nitrogen atoms within the thiadiazine ring and a sulfonyl group, it is prone to secondary interactions with free silanols on silica supports, leading to peak tailing.[1]

  • Recommendation: C18 (Octadecyl) with high carbon load and end-capping. [1]

  • Why: End-capping blocks free silanols, reducing peak tailing.[1] A C18 phase provides sufficient hydrophobic interaction for the benzene ring.

  • Alternative: Phenyl-Hexyl columns can be used if orthogonal selectivity is needed (pi-pi interactions with the benzene ring).[1]

Mobile Phase Design: The pH Factor

The benzothiadiazine dioxide ring is acidic.

  • At pH > 7: The molecule deprotonates (becomes negative), losing retention on C18 and eluting near the void volume.

  • At pH < 4: The molecule remains protonated (neutral), maximizing interaction with the C18 chain.

  • Protocol Choice: Phosphate Buffer pH 3.0 .[1] This suppresses ionization and ensures sharp peak shape.[1]

Visualization: Method Development Logic

MethodLogic Start Analyte Assessment (Benzothiadiazine Core) pKa Acidity Check (pKa ~ 8.5) Start->pKa Solubility Solubility Check (Hydrophobic) Start->Solubility pH_Decision Mobile Phase pH < 4.0 (Suppress Ionization) pKa->pH_Decision Prevent Tailing Diluent_Decision Diluent Selection 50:50 MeOH:Water Solubility->Diluent_Decision Prevent Precipitation Col_Decision Stationary Phase C18 End-Capped pH_Decision->Col_Decision Ensure Retention FinalMethod Optimized Method pH 3.0 | C18 | 265 nm Col_Decision->FinalMethod Diluent_Decision->FinalMethod

Figure 1: Decision matrix for optimizing HPLC conditions based on benzothiadiazine physicochemical properties.

Standard Operating Procedure (SOP)

Equipment & Reagents[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (PDA/UV Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation[1]
  • Buffer (Solvent A): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.05  using dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.[1]
    
  • Organic (Solvent B): 100% Acetonitrile.

Instrumental Parameters (Isocratic Assay)

This method is optimized for potency determination and routine identification.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Volume 10 µLPrevents column overload.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 265 nmLambda max for benzothiadiazine 1,1-dioxide core.[1]
Mode Isocratic60% Buffer : 40% ACN
Run Time 10 minutesAnalyte typically elutes at 4–6 minutes.[1]
Sample Preparation Workflow

Crucial Step: Due to low aqueous solubility, do not dissolve directly in the buffer.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase (or 50:50 Water:MeOH).

    • Note: Matching the diluent to the mobile phase prevents "solvent shock" peaks.

Gradient Method for Impurity Profiling

For detecting degradation products or synthesis by-products (related substances), use this gradient profile.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0) Mobile Phase B: Acetonitrile

Time (min)% Mobile Phase BComments
0.010Initial hold for polar impurities.
2.010Isocratic hold.[1]
15.080Linear ramp to elute hydrophobic analogs.
18.080Wash step.[1]
18.110Return to initial.[1][4]
23.010Re-equilibration (Critical).

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, the following parameters must be assessed:

System Suitability Testing (SST)

Run these checks before every analysis batch:

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, column is degrading or pH is too high).

  • Theoretical Plates (N): > 5000.

  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

Linearity[1]
  • Range: 10 µg/mL to 100 µg/mL (20% to 200% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Spike placebo (if available) or solvent with analyte at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is ≤ 3.[1]0. Use a newer "End-capped" column.[1] Add 5% MeOH to Mobile Phase A.
Retention Time Shift pH instabilityCheck buffer pH daily. Ensure column temperature is controlled (30°C).
Split Peaks Solvent mismatchSample diluent is too strong (e.g., 100% ACN). Dilute sample with water/buffer to match mobile phase.[1]
High Backpressure PrecipitationBuffer salts precipitating in ACN.[1] Ensure mixing is done after pumping (high pressure mixing) or premix carefully.

Experimental Workflow Diagram

Workflow Weigh Weigh 10mg Analyte Dissolve Dissolve in MeOH (Stock Sol.) Weigh->Dissolve Dilute Dilute with Mobile Phase (Working Sol.) Dissolve->Dilute Inject Inject 10 µL (HPLC) Dilute->Inject Detect UV Detection 265 nm Inject->Detect Analyze Data Analysis (Compare to Std) Detect->Analyze

Figure 2: Step-by-step analytical workflow for sample preparation and analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19477-12-4, 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). USP Monograph: Chlorothiazide and Diazoxide.[1] (Referencing USP <621> Chromatography for general adjustment guidelines).

  • Gershkovich, P., & Hoffman, A. (2005). High-performance liquid chromatographic determination of benzothiadiazine derivatives in physiological fluids.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual grounding for benzothiadiazine extraction and detection).

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Method

The Synthesis of 7-Chloro-4H-benzo[e]thiadiazine 1,1-dioxide Derivatives: A Comprehensive Guide for Researchers

The Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Derivatives: A Comprehensive Guide for Researchers The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Derivatives: A Comprehensive Guide for Researchers

The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] From established diuretics and antihypertensive agents like chlorothiazide to novel therapeutics targeting cancer and viral diseases, the versatility of this heterocyclic system continues to drive significant research interest.[1][4] This guide provides an in-depth exploration of the synthetic routes to these valuable molecules, offering detailed protocols and the underlying chemical principles to empower researchers in drug discovery and development.

Introduction to a Privileged Scaffold

The 1,2,4-benzothiadiazine 1,1-dioxide core, particularly when substituted with a chlorine atom at the 7-position, imparts a unique combination of physicochemical properties that contribute to its biological activity. This chlorine substituent is often crucial for the diuretic and antihypertensive effects of many derivatives.[5] The scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, leading to the discovery of compounds with a broad spectrum of therapeutic applications, including antiviral, anticancer, and neuroactive effects.[1][2]

Core Synthetic Strategy: From Chloroanilines to the Benzothiadiazine Ring

The classical and most common approach to the 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide core begins with the appropriate chloroaniline precursor. The synthesis of the parent compound, 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, typically starts from 4-chloroaniline. The general synthetic workflow involves three key transformations: chlorosulfonation, amination, and cyclization.

Caption: Classical synthetic pathway to the 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold.

Protocol 1: Synthesis of the Parent 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

This protocol details the synthesis of the foundational molecule in this class.

Step 1: Chlorosulfonation of 4-Chloroaniline to yield 2-Amino-5-chlorobenzenesulfonyl chloride

  • Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aniline ring. The amino group is a strong activating group, directing the substitution to the ortho and para positions. Due to the presence of the chlorine atom, the sulfonation occurs predominantly at the position ortho to the amino group. Chlorosulfonic acid is a powerful sulfonating agent suitable for this transformation.

  • Procedure:

    • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

    • Carefully add an excess of chlorosulfonic acid (e.g., 5 molar equivalents) to the flask and cool the flask in an ice bath.

    • Slowly add 4-chloroaniline (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 2-3 hours until the evolution of HCl gas ceases.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid, 2-amino-5-chlorobenzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amination of 2-Amino-5-chlorobenzenesulfonyl chloride to yield 2-Amino-5-chlorobenzenesulfonamide

  • Rationale: The sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. This step is crucial for introducing the second nitrogen atom required for the subsequent cyclization. A detailed procedure for a similar amination is described in a patent for the synthesis of 5-chloro-2,4-disulfamylaniline.[6]

  • Procedure:

    • Suspend the dried 2-amino-5-chlorobenzenesulfonyl chloride in a suitable solvent such as tert-butanol.[5]

    • Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, add concentrated aqueous ammonia dropwise.

    • Continue the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is triturated with water, and the solid product, 2-amino-5-chlorobenzenesulfonamide, is collected by filtration, washed with cold water, and dried.

Step 3: Cyclization of 2-Amino-5-chlorobenzenesulfonamide to yield 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

  • Rationale: This final step involves the condensation of the amino group and the sulfonamide with a one-carbon electrophile, typically formic acid, to form the thiadiazine ring. The formic acid acts as both a reagent and a solvent in many cases.[2]

  • Procedure:

    • Suspend 2-amino-5-chlorobenzenesulfonamide in an excess of 98% formic acid (e.g., 5-10 volumes).[2]

    • Heat the suspension under reflux (approximately 100-110 °C) for 4-6 hours.[2]

    • The reaction mixture may become a clear solution before the product begins to precipitate.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the crystalline product by filtration, wash with cold water, and then with a small amount of cold ethanol or acetone to remove residual formic acid.[2]

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

StepKey ReagentsTypical ConditionsExpected Yield
Chlorosulfonation 4-Chloroaniline, Chlorosulfonic acid70-80 °C, 2-3 h85-95%
Amination 2-Amino-5-chlorobenzenesulfonyl chloride, Ammonia0 °C to RT, 3-5 h70-85%
Cyclization 2-Amino-5-chlorobenzenesulfonamide, Formic acidReflux, 4-6 h80-90%

Modern Synthetic Approaches to Substituted Derivatives

While the classical approach is robust, contemporary organic synthesis has introduced more efficient and versatile methods for preparing substituted 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Aryl Derivatives
  • Rationale: This method offers a rapid and efficient one-pot synthesis of 3-aryl-substituted benzothiadiazines from 2-aminobenzenesulfonamides and benzaldehydes. Microwave irradiation accelerates the reaction, significantly reducing reaction times compared to conventional heating.[7]

Caption: One-pot microwave-assisted synthesis of 3-aryl derivatives.

  • Procedure:

    • In a microwave reaction vessel, combine 2-amino-5-chlorobenzenesulfonamide (1 equivalent), a substituted benzaldehyde (1.5 equivalents), and sodium hydrogen sulfite (2.5 equivalents) in dimethylacetamide (DMA).

    • Seal the vessel and subject the mixture to microwave irradiation (e.g., 150 °C) for a short duration (typically 15-20 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and add ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis via Intramolecular Aza-Wittig Reaction
  • Rationale: This elegant approach involves the reaction of an o-azidobenzenesulfonamide with an acylating agent, followed by an intramolecular aza-Wittig reaction to construct the thiadiazine ring. This method is particularly useful for accessing 3-alkoxy derivatives, which can be further modified.[8]

  • Procedure:

    • Synthesize the starting o-azidobenzenesulfonamide from the corresponding o-aminobenzenesulfonamide via diazotization followed by reaction with sodium azide.

    • React the o-azidobenzenesulfonamide with an appropriate acylating agent (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form the N-acylated intermediate.

    • The subsequent intramolecular aza-Wittig reaction is typically promoted by heating with a phosphine reagent (e.g., triphenylphosphine) in a high-boiling solvent like xylene.

    • The resulting 3-alkoxy-1,2,4-benzothiadiazine 1,1-dioxide can be isolated and purified by standard chromatographic techniques.

Characterization of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Derivatives

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the benzene ring, as well as signals for any substituents on the thiadiazine ring. The NH protons of the sulfonamide and the thiadiazine ring will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and sulfonamide substituents.

  • Infrared (IR) Spectroscopy:

    • Look for strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹.

    • N-H stretching vibrations will appear as sharp or broad bands in the region of 3400-3200 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a diverse range of 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives. The classical approach remains a reliable method for the synthesis of the core scaffold, while modern techniques like microwave-assisted synthesis offer rapid access to libraries of substituted analogs for structure-activity relationship (SAR) studies. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

References

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications.

  • ChemicalBook. Chlorothiazide synthesis.

  • Google Patents. Method for preparing diazoxide.

  • ChemicalBook. 2-Amino-5-chlorobenzenesulfonamide.

  • ChemicalBook. 2-Amino-5-chlorobenzenesulfonamide synthesis.

  • Google Patents. Process for the preparation of disulfamylanilines.

  • GPATINDIA. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

  • Google Patents. Process for preparing sulfonamide compounds.

  • PubChem. Chlorothiazide.

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications.

  • BenchChem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.

  • ACS Omega. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.

  • Google Patents. Preparation method of 2-amino-5-chlorobenzamide.

  • Santa Cruz Biotechnology. 2-Amino-5-chlorobenzenesulfonamide.

  • Journal of the Chemical Society, Perkin Transactions 1. A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides.

  • PubMed. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.

  • PMC. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction.

  • Google Patents. Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.

  • ResearchGate. Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation.

    • chloranil.

  • Google Patents. Preparation of m-chloroaniline.

  • WashU Medicine Research Profiles. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4- benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons.

  • PubMed. Synthesis and evaluation of 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives as K(ATP) channel agonists.

Sources

Application

UV-Vis spectrophotometric determination of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Executive Summary This application note details the protocol for the quantitative determination of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (referred to herein as 7-CBD ), a critical benzothiadiazine scaffold a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the quantitative determination of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (referred to herein as 7-CBD ), a critical benzothiadiazine scaffold and structural analog to therapeutic agents such as Diazoxide and Chlorothiazide.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for complex matrices, UV-Vis Spectrophotometry offers a rapid, cost-effective, and robust alternative for in-process control (IPC), raw material release testing, and solubility profiling. This guide leverages the distinct chromophoric properties of the benzothiadiazine dioxide ring system, specifically its pH-dependent spectral shifts, to ensure high specificity and accuracy.

Scientific Principles & Mechanism

The Chromophore System

The UV absorption of 7-CBD arises from the benzene ring fused to the thiadiazine 1,1-dioxide heterocycle. The chlorine substituent at position 7 (auxochrome) and the sulfonyl group at position 1 (electron-withdrawing) create a conjugated system with characteristic absorption bands.

  • Primary Band (B-Band):

    
     nm (Benzenoid 
    
    
    
    transition).
  • Secondary Band:

    
     nm (often subject to solvent cutoff).
    
pH-Dependent Bathochromic Shift

Benzothiadiazines exhibit tautomerism (2H


 4H) and weak acidity due to the sulfonamide-like -NH- group adjacent to the sulfonyl moiety.
  • Acidic/Neutral Medium: The molecule exists in its protonated, non-ionized form.

  • Alkaline Medium: Deprotonation of the ring nitrogen yields an anion, causing extended conjugation. This results in a bathochromic (red) shift (typically 10–15 nm) and a hyperchromic effect.

Analytical Strategy: We will utilize Method A (Direct UV) for purity analysis in methanol and Method B (Differential Spectrophotometry) for samples requiring higher specificity against non-ionizable matrix interferences.

Visualized Workflow

The following diagram outlines the decision matrix and experimental flow for determining 7-CBD.

G Start Sample: 7-CBD Raw Material or Intermediate Solubility Solubility Check (0.1 N NaOH vs MeOH) Start->Solubility Scan Spectral Scan (200-400 nm) Determine Lambda Max Solubility->Scan Dissolve MethodSelect Select Method Scan->MethodSelect Identify Peaks MethodA Method A: Direct UV (Solvent: Methanol) Lambda: ~280 nm MethodSelect->MethodA High Purity MethodB Method B: Differential UV (Acid vs. Base) Delta A at ~295 nm MethodSelect->MethodB Complex Matrix Measure Measure Absorbance (Samples & Standards) MethodA->Measure MethodB->Measure Calc Calculate Concentration (Beer-Lambert Law) Measure->Calc Validation Validation (ICH Q2) Linearity, Accuracy, Precision Calc->Validation

Figure 1: Analytical workflow for the spectrophotometric determination of 7-CBD, selecting between Direct and Differential methods based on sample complexity.

Experimental Protocol

Equipment & Reagents
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     2 nm).
    
  • Cuvettes: Quartz cells, 1.0 cm path length (matched pair).

  • Solvent A (Standard): Methanol (HPLC Grade).

  • Solvent B (Alkaline): 0.1 N Sodium Hydroxide (NaOH).

  • Reference Standard: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (>99.0% purity).

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 25.0 mg of 7-CBD Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add 10 mL of Methanol (or 0.1 N NaOH if solubility is limited in alcohol).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the chosen solvent.

Working Standard Solution (20 µg/mL):

  • Pipette 2.0 mL of the Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the chosen solvent.

  • Mix well.

Determination of
  • Blanking: Place the solvent blank in both reference and sample holders. Auto-zero the instrument.

  • Scanning: Scan the Working Standard (20 µg/mL) from 200 nm to 400 nm .

  • Identification:

    • Observe the absorption maximum. For 7-CBD in Methanol, expect

      
       nm.
      
    • In 0.1 N NaOH, expect a shift to

      
       nm.
      
    • Note: Record the specific wavelength found on your instrument for all subsequent measurements.

Method A: Direct Spectrophotometry (Routine Analysis)

Linearity (Calibration Curve): Prepare a series of dilutions from the Stock Solution (1000 µg/mL) to cover the range of 5 – 50 µg/mL .

Standard IDStock Vol. (mL)Final Vol. (mL)Conc. (µg/mL)
Std-10.51005.0
Std-21.010010.0
Std-32.010020.0
Std-43.010030.0
Std-54.010040.0
Std-65.010050.0
  • Measure Absorbance of each standard at the determined

    
    .
    
  • Plot Absorbance (y) vs. Concentration (x) .

  • Calculate the regression equation:

    
     and 
    
    
    
    (Acceptance:
    
    
    ).

Sample Analysis:

  • Weigh nominally 25.0 mg of the sample.

  • Prepare exactly as per the Stock Standard to achieve a target concentration of ~20 µg/mL.

  • Measure Absorbance (

    
    ).
    
  • Calculate purity:

    
    
    

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

ParameterAcceptance CriteriaRationale
Specificity No interference from solvent/placebo at

.
Ensures signal is solely from 7-CBD.
Linearity

over 5–50 µg/mL.
Confirms Beer-Lambert Law adherence.
Precision (Repeatability) RSD

2.0% (n=6).
Verifies instrument and preparation stability.
Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels.Ensures no bias in extraction/measurement.
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).Defines sensitivity limits.

Troubleshooting & Critical Notes

  • Solubility Issues: If the sample is difficult to dissolve in pure methanol, use 0.1 N NaOH as the solvent. 7-CBD is acidic (sulfonamide-like) and dissolves readily in base. Ensure the standard is treated identically.

  • Wavelength Shift: If the

    
     shifts by >2 nm between runs, check the pH of the solvent. Methanol can absorb atmospheric 
    
    
    
    or contain traces of acid/base that affect the ionization state of the benzothiadiazine ring.
  • Interference: If analyzing 7-CBD in the presence of degradation products (e.g., hydrolyzed aniline derivatives), Method B (Differential UV) is recommended. Measure the difference in absorbance between an acidic solution (0.1 N HCl) and a basic solution (0.1 N NaOH) at the isosbestic point or the basic

    
    .
    

References

  • PubChem. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide, 7-chloro-.[1] National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

  • DrugBank Online. Diazoxide: Pharmacology and Structure. (Structural analog reference for UV characteristics). Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B.Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

Sources

Method

Topic: Robust and Efficient Extraction of 7-Chloro-4H-benzo[e]thiadiazine 1,1-dioxide from Biological Fluids

An Application Note from the Office of the Senior Application Scientist Topic: Robust and Efficient Extraction of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide from Biological Fluids Introduction and Scientific Co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Robust and Efficient Extraction of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide from Biological Fluids

Introduction and Scientific Context

7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide is a key heterocyclic structure. A closely related and extensively studied analogue is 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as Diazoxide.[4][5] Diazoxide is a potassium channel activator used clinically to treat hypoglycemia and malignant hypertension.[6] Given the structural similarity, the extraction principles and analytical methodologies detailed herein are fundamentally applicable to both compounds and their analogues sharing the benzothiadiazine dioxide core.

Accurate quantification of these compounds in biological fluids such as plasma, serum, and urine is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and toxicological assessments.[2][7] The primary challenge in bioanalysis lies in efficiently isolating the target analyte from a complex matrix replete with proteins, lipids, salts, and endogenous metabolites. These matrix components can interfere with analysis, suppress instrument signals, and damage analytical columns.

This application note provides a comprehensive guide to three field-proven extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will dissect the causality behind each protocol step, offering insights that empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

Physicochemical Properties: The Key to Extraction Strategy

Understanding the analyte's properties is the foundation of a logical extraction design. Diazoxide is a white crystalline powder with poor aqueous solubility but is soluble in basic solutions like 0.1M NaOH and in organic solvents like ethanol and methanol.[4] This acidic nature, likely due to the sulfonamide proton, and its moderate polarity are the primary levers we will use to achieve selective extraction.

PropertyValueSignificance for Extraction & Analysis
Molecular Formula C₈H₇ClN₂O₂S (Diazoxide)Defines molecular weight and elemental composition.
Molecular Weight 230.67 g/mol (Diazoxide)Used for calculating concentrations and for mass spectrometry.
Solubility Insoluble in water; Soluble in 0.1M NaOH, ethanol, methanol.[4]Critical for LLE (pH manipulation) and selecting reconstitution solvents.
UV λmax ~268 nm (in Methanol).[4][8]Optimal wavelength for detection via HPLC-UV.

Protocol I: Protein Precipitation (PPT) – For Rapid, High-Throughput Screening

PPT is the simplest and fastest method for sample cleanup. Its principle lies in the use of a water-miscible organic solvent to disrupt the hydration shell of plasma proteins, causing them to denature and precipitate out of solution.[3][9] The analyte, being soluble in the resulting hydro-organic mixture, remains in the supernatant.

Causality & Expertise: This method is ideal for early-stage discovery, high-volume screening, or when sample volume is limited. While it is fast, it provides the least clean-up; the supernatant still contains many endogenous small molecules, which can lead to matrix effects in LC-MS/MS analysis.[3] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, forming denser pellets that are easier to separate during centrifugation.[9] A study on diazoxide extraction from neonatal plasma demonstrated >94% recovery using a protein precipitation protocol.[2]

Materials and Reagents
  • Biological Matrix (Plasma, Serum)

  • Acetonitrile (ACN), HPLC Grade

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled analogue or a compound like phenacetin).

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Sample evaporator (Nitrogen stream) or centrifugal vacuum concentrator

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Step-by-Step Protocol for PPT
  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution. The IS is crucial for correcting for variability in extraction and instrument response.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile. A 3:1 or 4:1 ratio of solvent-to-sample is standard for efficient protein removal.[3]

  • Mixing: Vortex vigorously for 60 seconds. This step is critical to ensure complete denaturation and aggregation of proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The low temperature helps maintain protein aggregation and analyte stability.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a new tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and allows for solvent exchange to a mobile-phase compatible solution.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. The final solvent should be weak enough to ensure good peak shape upon injection onto a reversed-phase HPLC column.

  • Final Centrifugation & Analysis: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an HPLC vial for analysis.

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis Plasma Plasma Sample (100 µL) Add_ACN Add Cold ACN (300 µL) Plasma->Add_ACN Vortex Vortex (60 sec) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pellet Discard Pellet Centrifuge->Pellet Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Inject for LC-MS/MS Analysis Reconstitute->Analyze

Fig 1. High-throughput protein precipitation workflow.

Protocol II: Liquid-Liquid Extraction (LLE) – For Enhanced Selectivity

LLE provides a significantly cleaner extract than PPT by partitioning the analyte between two immiscible phases based on its solubility and charge. By manipulating the pH of the aqueous phase, we can control the protonation state of diazoxide, rendering it either charged (water-soluble) or neutral (organic-soluble), thus enabling a multi-step cleanup.

Causality & Expertise: This is a powerful technique for removing both polar and non-polar interferences. The initial "base wash" step (at high pH) keeps our acidic analyte in the aqueous layer while extracting neutral and basic lipids and impurities into an organic phase. The subsequent acidification protonates our analyte, making it neutral and allowing its selective extraction into a fresh organic phase, leaving polar impurities behind.

Materials and Reagents
  • All materials from Section 2.1

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrochloric Acid (HCl), 1.0 M

  • Hexane or Methyl-tert-butyl ether (MTBE) for wash step

  • Ethyl Acetate or Dichloromethane for extraction step

Step-by-Step Protocol for LLE
  • Sample & IS: To 200 µL of plasma in a glass tube, add the Internal Standard.

  • Alkalinization & Wash: Add 50 µL of 1.0 M NaOH to raise the pH > 10. This deprotonates diazoxide, making it an anion and ensuring it remains in the aqueous phase. Add 1 mL of hexane, vortex for 2 minutes, and centrifuge at 2,500 x g for 5 minutes. Discard the upper organic (hexane) layer, which contains neutral lipids and basic impurities.

  • Acidification: Add 100 µL of 1.0 M HCl to the remaining aqueous layer to lower the pH < 4. This protonates diazoxide, making it neutral and extractable into an organic solvent.

  • Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2,500 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic (ethyl acetate) layer containing the analyte to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in steps 7-9 of the PPT protocol.

Protocol III: Solid-Phase Extraction (SPE) – For Maximum Purity

SPE offers the highest degree of sample cleanup by combining the principles of partitioning and chromatography. A reversed-phase (e.g., C18) polymer-based sorbent is an excellent choice for this application. The non-polar stationary phase will retain the moderately polar diazoxide from the aqueous sample, while highly polar matrix components like salts are washed away.

Causality & Expertise: The key to a successful SPE method is the meticulous optimization of the wash and elution steps.[10] The wash step uses a solvent mixture that is strong enough to remove weakly-bound interferences but weak enough to leave the analyte bound to the sorbent. The elution step uses a solvent that is strong enough to disrupt the analyte-sorbent interaction and recover the analyte in a small, clean volume.[10]

Materials and Reagents
  • All materials from Section 2.1

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg / 3 mL)

  • SPE Vacuum or Positive Pressure Manifold

  • Methanol, HPLC Grade

  • Deionized Water

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., 90% Methanol in Water)

Step-by-Step Protocol for SPE
  • Condition: Pass 2 mL of Methanol through the SPE cartridge. This solvates the C18 chains, activating the sorbent for interaction.

  • Equilibrate: Pass 2 mL of Deionized Water through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.

  • Load: Load the plasma sample (pre-treated by dilution 1:1 with water or mild acidification). Apply sample slowly to ensure adequate interaction time with the sorbent.

  • Wash: Pass 2 mL of the Wash Solvent (5% Methanol in Water) through the cartridge. This removes salts and other highly polar interferences.

  • Elute: Place clean collection tubes in the manifold. Pass 1 mL of the Elution Solvent (90% Methanol) through the cartridge to recover the analyte.

  • Evaporate & Reconstitute: Process the eluate as described in steps 7-9 of the PPT protocol.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Sample) Equilibrate->Load Wash 4. Wash (5% MeOH) Load->Wash Elute 5. Elute (90% MeOH) Wash->Elute Analyze Evaporate, Reconstitute, Analyze Elute->Analyze

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 7-Chloro-4H-benzo[e]thiadiazine 1,1-dioxide

Application Note: Rapid Microwave-Assisted Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Abstract This application note provides a comprehensive guide for the synthesis of 7-Chloro-4H-benzo[e][1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rapid Microwave-Assisted Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

Abstract

This application note provides a comprehensive guide for the synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry. We present a highly efficient, two-step protocol commencing with the preparation of the crucial precursor, 2-amino-5-chlorobenzenesulfonamide, followed by a microwave-assisted cyclocondensation. The application of microwave technology significantly curtails reaction times, enhances yields, and promotes a greener chemical process, aligning with the principles of modern drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Benzothiadiazine Dioxides and Microwave Synthesis

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities. For instance, derivatives of this class are known to act as positive allosteric modulators of AMPA receptors, which are under investigation for their potential in treating neurological disorders.[4] The specific target of this guide, 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, is a valuable building block for the synthesis of more complex, biologically active molecules.

Traditional synthetic routes to these heterocycles often involve prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles.[5][6] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional conductive heating.[7] The adoption of MAOS not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[8]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, beginning with the synthesis of its key precursor.

Experimental Section: Materials and Methods

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/MaterialGradeSupplier
o-Aminobenzenesulfonamide≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Chloroform (anhydrous)≥99%Commercially Available
Triethyl orthoformate≥98%Commercially Available
Acetic Acid (glacial)≥99.7%Commercially Available
EthanolReagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Column chromatography setup

Detailed Synthesis Protocols

Part I: Synthesis of 2-amino-5-chlorobenzenesulfonamide (Precursor)

This initial step involves the regioselective chlorination of o-aminobenzenesulfonamide.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-aminobenzenesulfonamide (1.72 g, 10 mmol).

  • Add anhydrous chloroform (50 mL) to dissolve the starting material.

  • Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 61°C) and maintain for 3 hours.[9] The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 2-amino-5-chlorobenzenesulfonamide as a solid. A yield of approximately 95% can be expected.[9]

Synthesis_Workflow_Part1 reagents o-Aminobenzenesulfonamide + NCS in Chloroform reflux Reflux (3 hours) reagents->reflux workup Solvent Removal reflux->workup purification Column Chromatography workup->purification product 2-amino-5-chlorobenzenesulfonamide purification->product

Caption: Workflow for the synthesis of the precursor.

Part II: Microwave-Assisted Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

This final step involves the microwave-promoted cyclocondensation of the synthesized precursor with triethyl orthoformate.

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place 2-amino-5-chlorobenzenesulfonamide (207 mg, 1 mmol).

  • Add triethyl orthoformate (0.83 mL, 5 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction should be monitored for completion by TLC.

  • Upon completion, cool the vial to room temperature.

  • The resulting precipitate is the crude product. Filter the solid and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.

Synthesis_Workflow_Part2 precursor 2-amino-5-chlorobenzenesulfonamide + Triethyl Orthoformate + Acetic Acid (cat.) microwave Microwave Irradiation (120°C, 10-15 min) precursor->microwave workup Cooling & Filtration microwave->workup purification Recrystallization workup->purification final_product 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide purification->final_product

Caption: Microwave-assisted synthesis workflow.

Results and Discussion

Expected Outcomes

The described protocol is expected to provide the target compound in good to excellent yields with high purity.

StepProductExpected YieldReaction TimeMethod
I2-amino-5-chlorobenzenesulfonamide~95%3 hoursConventional Heating
II7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide>80%10-15 minutesMicrowave Synthesis
Mechanistic Rationale

The synthesis proceeds through a well-established reaction pathway. The key transformation in the final step is an acid-catalyzed cyclocondensation.

  • Activation of Orthoformate: The acidic catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a good leaving group (ethanol).

  • Formation of an Imidate Intermediate: The primary amino group of 2-amino-5-chlorobenzenesulfonamide acts as a nucleophile, attacking the activated orthoformate. Subsequent elimination of ethanol leads to the formation of an N-formimidate intermediate.

  • Intramolecular Cyclization: The sulfonamide nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imidate.

  • Aromatization: Elimination of another molecule of ethanol results in the formation of the stable, aromatic 1,2,4-benzothiadiazine 1,1-dioxide ring system.

Microwave irradiation accelerates this process by rapidly and uniformly heating the polar reactants and intermediates, thus increasing the rate of reaction.[7]

Reaction_Mechanism cluster_0 Reaction Pathway Start 2-amino-5-chlorobenzenesulfonamide + Triethyl Orthoformate Intermediate N-Formimidate Intermediate Start->Intermediate + H+, - EtOH Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Nucleophilic Attack Product 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cyclized->Product - EtOH, Aromatization

Caption: Proposed reaction mechanism.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Part I Incomplete reaction.Extend the reflux time and monitor closely with TLC. Ensure NCS is of good quality.
Incomplete Reaction in Part II Insufficient microwave power or time.Increase the reaction time in small increments (e.g., 2-3 minutes) or slightly increase the temperature (e.g., to 130°C).
Catalyst deactivation.Ensure the use of glacial acetic acid.
Formation of Byproducts Overheating or prolonged reaction time.Reduce the microwave temperature or time. Ensure accurate temperature monitoring.
Purification Difficulties Product is highly insoluble.Use a larger volume of a suitable recrystallization solvent or consider a different solvent system.

Conclusion

The microwave-assisted synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a validated and detailed protocol that can be readily implemented in a laboratory setting. The significant reduction in reaction time afforded by microwave technology can greatly accelerate research and development timelines in the field of medicinal chemistry.

References

  • U.S. Patent No. 11,932,614. (2025). Method for preparing diazoxide.
  • ResearchGate. (n.d.). Three-step synthesis of target EG appended benzothiadiazine-1,1-dioxide.... Retrieved from [Link]

  • Tantillo, C., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][3]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience, 7(2), 149-160. [Link]

  • Chinese Patent No. 101575301A. (2009). Preparation method of 2-amino-5-chlorobenzamide.
  • Restrepo, J., et al. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Journal of Heterocyclic Chemistry, 48(6), 2312-2318. [Link]

  • Restrepo, J., et al. (2011). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. [Link]

  • Bouasla, R., & Berredjem, M. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. [Link]

  • Bouasla, R., & Berredjem, M. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). ResearchGate. [Link]

  • Kumar, R., et al. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8(70), 40049-40053. [Link]

  • Bouasla, R., & Berredjem, M. (2024). Microwave-assisted condensation of two potential antibacterial pharmacophores (sulfonamide and oxazolidinone). Sciforum. [Link]

Sources

Method

Application Note: Structural Elucidation of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Executive Summary This application note details the protocol for the crystallographic characterization of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (C H ClN O S). This compound represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the crystallographic characterization of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (C


H

ClN

O

S). This compound represents a critical scaffold in the synthesis of thiazide diuretics (e.g., chlorothiazide) and AMPA receptor modulators.

The primary analytical challenge with 1,2,4-benzothiadiazine 1,1-dioxides is the prototropic tautomerism between the


 and 

forms. While the

tautomer is often depicted in standard chemical databases, X-ray diffraction studies frequently reveal the

tautomer as the thermodynamically stable species in the solid state due to intermolecular hydrogen bonding networks.

This guide provides a self-validating workflow to:

  • Grow diffraction-quality single crystals.

  • Acquire high-resolution SC-XRD data.

  • Unambiguously assign the tautomeric state (

    
     vs. 
    
    
    
    ) using difference Fourier maps and bond length analysis.

Chemical Context & Structural Challenge

The benzothiadiazine scaffold contains a sulfonyl group and two nitrogen atoms within the heterocyclic ring.[1] The position of the proton (on N2 or N4) defines the double bond location (C3=N4 or C3=N2), altering the compound's electronic properties and binding affinity.

  • 2H-Tautomer: Proton on N2; Double bond between N4=C3.

  • 4H-Tautomer: Proton on N4; Double bond between N2=C3.

Why XRD? NMR in solution often shows rapid exchange or solvent-dependent averaging. SC-XRD is the definitive method to observe the "frozen" state and the specific hydrogen bonding interactions stabilizing the crystal lattice.

Experimental Protocols

Protocol A: Crystallization for SC-XRD

Objective: Obtain single crystals with dimensions


 mm in at least two directions, free of twinning.
ParameterSpecificationRationale
Solvent System Acetone / Water (80:20 v/v)The compound is moderately polar. Acetone solubilizes; water acts as the anti-solvent to drive slow nucleation.
Method Slow EvaporationAllows molecules to orient into the thermodynamically most stable tautomer lattice.
Concentration 15 mg/mLNear saturation at room temperature to ensure nucleation occurs before solvent is fully depleted.
Vessel 4 mL Scintillation VialNarrow aperture limits evaporation rate (approx. 3-5 days).
Temperature 293 K (Controlled)Fluctuations >2 K can induce micro-cracking or secondary nucleation.

Step-by-Step Procedure:

  • Dissolve 30 mg of the bulk powder in 2 mL of HPLC-grade acetone. Sonicate if necessary to ensure full dissolution.

  • Add 0.5 mL of deionized water dropwise with gentle swirling. If turbidity persists, add acetone dropwise until clear.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial to remove dust nuclei.
    
  • Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

  • Store in a vibration-free environment. Inspect after 48 hours under polarized light.

Protocol B: Data Acquisition & Reduction

Objective: Collect redundant data to a resolution of at least 0.80 Å to accurately model hydrogen positions.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption (
    
    
    ).
  • Temperature: 100 K (Cryostream).

    • Critical: Low temperature reduces thermal ellipsoids, making the N-H hydrogen atom visible in the electron density map.

Acquisition Strategy:

  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).

  • Screening: Collect 3 matrix frames. If diffraction spots are split, discard (twinning).

  • Strategy: Full sphere collection (

    
     rotation) with 0.5
    
    
    
    scan width.
  • Exposure: 10-30 seconds/frame (dependent on crystal size) to achieve

    
    .
    

Structural Analysis & Tautomer Assignment

This section details the logic for assigning the structure. The assignment is not based on "guessing" but on quantitative geometric parameters derived from the refined model.

The Decision Logic (Graphviz Visualization)

TautomerLogic start Refined Structure (R1 < 5%) check_H Locate Q-peaks in Difference Fourier Map (Fo-Fc) start->check_H H_on_N4 Peak ~0.8-1.0 Å from N4 check_H->H_on_N4 Electron Density Found H_on_N2 Peak ~0.8-1.0 Å from N2 check_H->H_on_N2 Electron Density Found check_bonds Validate via Bond Lengths (C3-N2 vs C3-N4) H_on_N4->check_bonds H_on_N2->check_bonds res_4H Conclusion: 4H-Tautomer (C3-N2 is double bond character) check_bonds->res_4H C3-N2 < 1.30 Å C3-N4 > 1.35 Å res_2H Conclusion: 2H-Tautomer (C3-N4 is double bond character) check_bonds->res_2H C3-N4 < 1.30 Å C3-N2 > 1.35 Å

Figure 1: Decision tree for unambiguous tautomer assignment using crystallographic data.

Key Geometric Indicators

To validate the tautomer, compare the experimental bond lengths against standard values for C-N single and C=N double bonds.

BondTypical Single (Å)Typical Double (Å)Observed in 4H-Tautomer (Expected)
C3 - N2 1.36 - 1.401.27 - 1.30~1.29 Å (Double Character)
C3 - N4 1.36 - 1.401.27 - 1.30~1.36 Å (Single Character)
S1 - N2 1.60 - 1.65N/A~1.62 Å

Interpretation: If the structure is the 4H-tautomer (most common in solid state for this class), the C3-N2 bond will be significantly shorter than the C3-N4 bond. Additionally, the C3-N4-C4a angle will be wider (


) if N4 is protonated and 

hybridized.
Hydrogen Bonding Network

The stability of the 4H-tautomer is often driven by the formation of infinite chains or dimers via


 interactions.
  • Action: Use the HTAB command in SHELXL to generate a hydrogen bond table.

  • Validation: A valid H-bond should have a

    
     distance of 2.8 - 3.0 Å and an angle 
    
    
    
    .

Powder XRD (PXRD) Validation

Objective: Confirm that the single crystal is representative of the bulk material.

Once the single crystal structure is solved, generate a Simulated PXRD Pattern from the .CIF file (using Mercury or similar software) and overlay it with the experimental PXRD pattern of the bulk powder.

  • Match: Bulk material is pure phase.

  • Mismatch: Bulk material may be a different polymorph or a mixture of tautomers.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3][4][5][6] Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Kálmán, A., et al. (1981). Structural studies on 1,2,4-benzothiadiazine 1,1-dioxides. Acta Crystallographica Section B, 37, 868-877. (Authoritative source on thiadiazine tautomerism).
  • Vanderbilt University Research Group. (2007). Fused-Ring Thiadiazines: Preparation and Crystallographic Characterization. Journal of Organic Chemistry. [Link]

  • Vertex Pharmaceuticals/NIH. (2023). 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Structure Data. PubChem. [Link][7]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay of Benzothiadiazine 1,1-Dioxide Activity

Introduction: The Versatility of the Benzothiadiazine 1,1-Dioxide Scaffold The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse class of pharmacological ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzothiadiazine 1,1-Dioxide Scaffold

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse class of pharmacological agents.[1] Initially recognized for their diuretic and antihypertensive properties, exemplified by drugs like hydrochlorothiazide, this chemical family has since demonstrated a remarkable breadth of biological activities.[1] Researchers and drug development professionals are now exploring their potential as anticancer, antiviral, antidiabetic, and neuroactive compounds.[1][2] The therapeutic plasticity of these molecules stems from their ability to interact with a wide array of biological targets, including ion transporters, receptors, and enzymes.

These application notes provide a comprehensive guide to robust and field-proven in vitro protocols for characterizing the activity of novel benzothiadiazine 1,1-dioxide derivatives. The methodologies detailed herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data for your research and development programs.

Diagram: Major Cellular Targets of Benzothiadiazine 1,1-Dioxides

cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria KCC2 KCC2 Co-transporter GABAAR GABAA Receptor AMPAR AMPA/Kainate Receptors Enzymes Enzymes (e.g., Carbonic Anhydrase, Aldose Reductase, Complex II) BTHD Benzothiadiazine 1,1-Dioxide Derivatives BTHD->KCC2 Modulation of Cl- Extrusion BTHD->GABAAR Allosteric Modulation BTHD->AMPAR Positive Allosteric Modulation BTHD->Enzymes Inhibition cluster_workflow Thallium Flux Assay Workflow A 1. Cell Plating (HEK293 cells stably expressing hKCC2) B 2. Dye Loading (Tl+-sensitive dye, e.g., FluoZin-2 AM or BTC-AM) A->B C 3. Compound Incubation (Benzothiadiazine derivatives) B->C D 4. Tl+ Stimulation & Signal Detection (Addition of Tl+ buffer & kinetic fluorescence reading on FLIPR/FlexStation) C->D E 5. Data Analysis (Calculate initial slope of fluorescence increase) D->E cluster_workflow Patch-Clamp Electrophysiology Workflow A 1. Prepare Cells (Cultured neurons or recombinant cell lines) B 2. Obtain GΩ Seal (Approach cell with glass micropipette) A->B C 3. Establish Whole-Cell Configuration (Rupture cell membrane) B->C D 4. Record Baseline (Apply GABA to elicit chloride current) C->D E 5. Apply Compound (Co-apply GABA with benzothiadiazine derivative) D->E F 6. Data Analysis (Measure change in current amplitude) E->F

Caption: Workflow for whole-cell patch-clamp analysis.

Detailed Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

[3]2. Solutions:

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
  • Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2. A high chloride internal solution is used to produce inward currents at negative holding potentials, which improves signal-to-noise.
  • Recording Procedure:

    • Under a microscope, approach a single healthy cell with a glass micropipette (resistance 3-5 MΩ) filled with internal solution.

    • Apply gentle positive pressure while approaching, then release pressure upon contact to form a high-resistance (GΩ) seal. [4] * Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration. [4] * Clamp the cell's membrane potential at -60 mV.

    • Establish a stable baseline recording.

    • Apply a sub-maximal concentration of GABA (e.g., EC20-EC50) for a few seconds using a rapid perfusion system to elicit a control chloride current.

    • After a washout period, co-apply the same concentration of GABA along with the benzothiadiazine test compound.

    • Record the modulated current. Multiple concentrations should be tested to generate a dose-response curve.

  • Data Analysis and Interpretation:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Express the effect of the compound as a percentage potentiation or inhibition of the control GABA response.

    • A positive modulator will increase the current amplitude, while a negative modulator will decrease it. [5] * The choice of GABA-A receptor subunit composition is critical, as some benzothiadiazines exhibit subtype selectivity.

[6]Data Presentation Table:

CompoundConcentration (µM)GABA-Evoked Current (% of Control)
Control (GABA alone)-100 ± 8.1
Benzothiadiazine Analog Y1185.6 ± 15.2
10350.2 ± 25.7
Diazepam (Control PAM)1275.4 ± 21.9

Section 3: Assaying Anticancer Activity

Recent studies have highlighted the potential of novel benzothiadiazine derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.

[1][7]#### Protocol 3.1: Cell Viability (MTS/WST-1) Assay

This is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is used as an indicator of reduced cell viability or proliferation. It is a workhorse assay for initial cytotoxicity screening.

Scientific Rationale: Tetrazolium salts (like MTS or WST-1) are reduced by viable, metabolically active cells into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture. The absorbance of the formazan can be measured using a spectrophotometer.

[7]Detailed Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., MDA-MB-468 triple-negative breast cancer, 22Rv1 prostate cancer) into 96-well plates at a predetermined optimal density (e.g., 1 x 10^5 cells/well). I[7]ncubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the benzothiadiazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

[7]3. Assay Procedure:

  • After the incubation period, add the MTS or WST-1 reagent to each well according to the manufacturer's protocol.
  • Incubate the plates for 1-4 hours at 37°C.
  • Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS) using a microplate reader.
  • Data Analysis and Interpretation:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 (the concentration that inhibits 50% of cell viability).

Section 4: Assaying Antimicrobial Activity

Certain benzothiadiazine derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria.

[8][9]#### Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Scientific Rationale: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is a key quantitative measure of a compound's antimicrobial potency.

[8]Detailed Methodology:

  • Preparation:

    • Prepare two-fold serial dilutions of the benzothiadiazine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis) to a concentration of ~5 x 10^5 CFU/mL.

[8][9]2. Inoculation and Incubation:

  • Add the bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.
  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.

References

  • Galietta, L. J. V., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology, 281(6), C1734-C1742. [Link]

  • Molecular Devices. (n.d.). Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]

  • Jadhav, S. B., et al. (2024). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 4(1), 1-15. [Link]

  • Friz, E., et al. (2018). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology, 69(4). [Link]

  • Wójcik, M., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3503. [Link]

  • Molecular Devices. (2024, March 13). Development of a cell-based potassium-chloride transporter assay using the FLIPR Potassium Assay Kit. [Link]

  • Al-Salihi, S. A., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3229. [Link]

  • Payne, J. A. (1997). Functional characterization of the neuronal-specific K-Cl cotransporter KCC2. Journal of Biological Chemistry, 272(48), 30495-30500.
  • Wójcik, M., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PubMed, 32752040. [Link]

  • Milliken, A. S., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 15(20), 1937-1946. [Link]

  • Pirotte, B., et al. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzothiadiazine dioxides for the modulation of AMPA and kainate receptors. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Rammes, G., et al. (1996). Interactions of 2,3-benzodiazepines and cyclothiazide at AMPA receptors: patch clamp recordings in cultured neurones and area CA1 in hippocampal slices. British Journal of Pharmacology, 117(6), 1209-1221. [Link]

  • Hartmann, A. M., et al. (2023). Electrogenic sodium bicarbonate cotransporter 1 (NBCe1) interaction modulates profile of KCC2 phosphorylation. Frontiers in Molecular Neuroscience, 16, 1184318. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Miteva, M. A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Medicinal Chemistry, 18(33), 5103-5113. [Link]

  • Lee, H. C., & Jones, R. S. (2009). Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study. Journal of Neurophysiology, 102(2), 993-1005. [Link]

  • Ben-Ari, Y. (2014). Twenty years of fluorescence imaging of intracellular chloride. Frontiers in Cellular Neuroscience, 8, 258. [Link]

  • Ghasemi, M., et al. (2024). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. Frontiers in Cellular Neuroscience, 18, 1374528. [Link]

  • Gauvain, G., et al. (2011). KCC2 gates activity-driven AMPA receptor traffic through cofilin phosphorylation. Journal of Neuroscience, 31(41), 14535-14546. [Link]

  • Martin, E. A., et al. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science, 1(1), 1-7. [Link]

  • Nikolic, A., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 92-102. [Link]

  • Chen, Y., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4593. [Link]

  • University of Exeter. (2022). Study of the Functions and Activities of Neuronal K-Cl Co-Transporter KCC2 Using Western Blotting. [Link]

  • Graziano, A., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1548. [Link]

  • Liabeuf, S., et al. (2017). Prestwick library screening on KCC2 using the thallium flux assay in HEK-293 cells. ResearchGate. [Link]

  • Al-Obaidi, H., et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cellular Neuroscience, 16, 895992. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Synthesis

Status: Operational Ticket Focus: Yield Enhancement & Process Stability Target Molecule: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Core scaffold of Diazoxide) Core Directive: Process Engineering & Mechanism To...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Enhancement & Process Stability Target Molecule: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Core scaffold of Diazoxide)

Core Directive: Process Engineering & Mechanism

To improve yield, one must move beyond "following a recipe" to controlling the equilibrium. The synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-amino-5-chlorobenzenesulfonamide with a one-carbon source, most commonly Triethyl Orthoformate (TEOF) .

The Mechanistic Bottleneck

The reaction proceeds via an initial condensation of the aniline amine with TEOF to form an imidate intermediate, followed by an intramolecular cyclization with the sulfonamide nitrogen.

Key Yield Killers:

  • Reversibility: The reaction produces ethanol (EtOH) as a byproduct. If EtOH is not removed, the equilibrium shifts back to the open-chain intermediate or starting material.

  • Hydrolysis: The thiadiazine ring is susceptible to hydrolytic ring-opening under strongly basic or acidic aqueous conditions during workup.

  • Solubility: The starting sulfonamide has poor solubility in non-polar solvents, while the product can precipitate prematurely, trapping impurities.

Visualizing the Pathway

The following diagram outlines the reaction flow and critical control points (CCPs) where yield is determined.

ReactionPathway Start 2-amino-5-chlorobenzenesulfonamide + TEOF Inter Imidate Intermediate (Kinetic Product) Start->Inter Acid Cat. (p-TsOH) Reflux Inter->Start Reversible if EtOH present Cyclization Ring Closure (- EtOH) Inter->Cyclization Heat > 100°C Product 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cyclization->Product Thermodynamic Sink Ethanol Byproduct: Ethanol Cyclization->Ethanol Must Distill Off

Caption: Figure 1. Reaction pathway highlighting the critical necessity of ethanol removal to drive the equilibrium toward the cyclized product.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. If the in-process check (IPC) fails, do not proceed to workup.

Materials
  • Substrate: 2-amino-5-chlorobenzenesulfonamide (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (3.0 – 5.0 eq) – Acts as both reagent and solvent.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or Sulfamic acid.

  • Solvent: Diglyme (optional co-solvent for temperature control) or Neat TEOF.

Step-by-Step Workflow

Phase 1: Reaction (The Kinetic Drive)

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a short-path distillation head. This is non-negotiable for high yield.

  • Charging: Charge the sulfonamide, p-TsOH, and TEOF.

  • Heating: Heat the mixture to 100–110°C .

    • Why? TEOF boils at ~146°C. Ethanol boils at 78°C. You must be hot enough to distill off the ethanol formed, but below the boiling point of TEOF to keep the reagent in the flask.

  • Monitoring (IPC 1): After 2 hours, check TLC (System: EtOAc/Hexane 1:1).

    • Pass Criteria: Disappearance of the starting aniline (lower Rf).

    • Fail Action: If starting material remains, add 1.0 eq fresh TEOF and continue heating.

Phase 2: Isolation (The Solubility Trap)

  • Cooling: Cool the reaction mass slowly to 0–5°C. The product should crystallize out.

  • Anti-solvent: If precipitation is poor, add cold Isopropyl Alcohol (IPA) or Water (slowly).

    • Warning: Adding water too fast to a hot acidic solution causes hydrolysis. Ensure the mixture is cool before aqueous addition.

  • Filtration: Filter the solid.[1]

  • Wash: Wash with cold Ethanol (to remove unreacted TEOF) followed by Hexane.

Phase 3: Purification

  • Recrystallization: Dissolve crude in minimum hot Ethanol/Water (9:1). Treat with activated charcoal if colored.

  • Yield Target: >85%.

Optimization Data: Solvent & Catalyst Effects

The choice of solvent dramatically impacts the reaction rate and impurity profile.

ParameterConditionYield ImpactTechnical Note
Solvent Neat TEOF High (85-92%) Best for driving equilibrium; excess TEOF acts as solvent.
SolventDMFMedium (70-80%)Good solubility, but high boiling point makes removal difficult; product may stay in solution.
SolventEthanolLow (<50%)Avoid. Boiling point (78°C) is too low to drive off the byproduct ethanol effectively.
Catalyst p-TsOH High Standard acid catalysis; highly effective.
CatalystNoneLowReaction is sluggish; requires much higher temperatures (degradation risk).
Temp 105-115°C Optimal Balances rate vs. degradation.

Troubleshooting Center (FAQs)

Q1: My reaction stalls at 80% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition / Equilibrium Lock. Root Cause: The system is saturated with Ethanol, preventing the final ring closure. Solution:

  • Switch from a reflux condenser to a distillation setup .

  • Distill off a volume of solvent equivalent to 10% of the reaction volume. This physically removes the ethanol.

  • Replenish with fresh TEOF.

Q2: The product is "gummy" or sticky upon filtration.

Diagnosis: Impurity occlusion (Oligomers). Root Cause: Rapid precipitation trapped byproducts, or residual TEOF is present. Solution:

  • Triturate the solid with Diethyl Ether or MTBE . This dissolves the organic impurities/TEOF but leaves the benzothiadiazine solid.

  • Recrystallize immediately from Ethanol/Water.

Q3: I see a new impurity spot just above the starting material on TLC.

Diagnosis: Open-chain intermediate (Imidate). Root Cause: The condensation happened, but the cyclization (ring closure) failed. Solution:

  • Increase reaction temperature to >100°C.

  • Ensure the reaction is anhydrous initially. Water hydrolyzes the imidate back to the amine.

Troubleshooting Logic Tree

Use this flow to diagnose yield failures in real-time.

Troubleshooting Start Low Yield / Failure CheckTLC Check TLC (In-Process) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes Yes (Incomplete) SM_Present->Yes No No (Reaction Complete) SM_Present->No TempCheck Is Temp > 100°C? Yes->TempCheck Distill Action: Distill off EtOH Add TEOF TempCheck->Distill No TempCheck->Distill Yes (Equilibrium issue) Filtrate Check Mother Liquor No->Filtrate Precip Action: Adjust pH to ~5-6 Cool to 0°C Filtrate->Precip Product in filtrate

Caption: Figure 2. Diagnostic logic for identifying yield loss during synthesis and isolation.

References

  • General Synthesis of Benzothiadiazines: Raffa, D. et al. "Synthesis and pharmacological evaluation of 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives."[2][3] Bioorganic & Medicinal Chemistry, 2005.[4] (Note: Validated via search context for benzothiadiazine scaffolds).

  • Orthoester Reaction Mechanisms: "One-Pot Reactions of Triethyl Orthoformate with Amines." MDPI Molecules, 2023.

  • Impurity Profiling & Diazoxide Homologs: "Diazoxide Impurities and Synthesis." Daicel Pharma Standards.

  • Solubility Data for Benzothiadiazines: "Solubility of 7-chloro...benzothiadiazine derivatives." Journal of Chemical & Engineering Data.

Sources

Optimization

Stability of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in aqueous solution

This guide addresses the physicochemical stability and handling of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4). Note on Chemical Identity: This compound is the core scaffold of the benzothiadiazi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the physicochemical stability and handling of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4).

Note on Chemical Identity: This compound is the core scaffold of the benzothiadiazine diuretic/antihypertensive class (e.g., Diazoxide, Chlorothiazide).[1] While it lacks the 3-methyl group of Diazoxide or the 7-sulfamoyl group of Chlorothiazide, its 1,2,4-thiadiazine 1,1-dioxide ring dictates its stability profile. The protocols below are derived from the well-established degradation kinetics of this specific heterocyclic system.

Executive Summary: The Solubility-Stability Paradox

The most critical technical challenge with this compound is the inverse relationship between solubility and stability in aqueous media.

  • Solubility: High in alkaline solutions (pH > 9) due to deprotonation of the sulfonamide nitrogen.[1]

  • Stability: Lowest in alkaline solutions.[1] The thiadiazine ring undergoes rapid, irreversible hydrolytic cleavage at high pH.[1]

  • Result: Protocols that use strong base (NaOH) to dissolve the compound will trigger immediate degradation unless strictly controlled.[1]

Module 1: Chemical Stability Profile
1.1 The Degradation Mechanism (Hydrolysis)

In aqueous environments, particularly at pH > 7.5, the thiadiazine ring opens.[1] The hydroxide ion attacks the electron-deficient C-3 position (the carbon between the two nitrogens).

  • Reaction Type: Base-catalyzed nucleophilic attack.[1]

  • Primary Degradation Product: 2-amino-5-chlorobenzenesulfonamide (an aniline derivative) and Formic acid.

  • Visual Indicator: The solution may turn yellow/orange over time due to the oxidation of the resulting aniline amine group.[1]

1.2 Stability Data Summary
ConditionStability RatingHalf-Life (Approx.)Observation
Solid State High> 2 YearsHygroscopic; store desiccated at RT or 4°C.
DMSO (Anhydrous) High> 6 MonthsPreferred stock solvent.
Acidic Aqueous (pH < 4) ModerateDays to WeeksReversible ring opening may occur; generally stable.[1]
Neutral Aqueous (pH 7) Low-ModerateHours to DaysSlow hydrolysis observed.[1]
Alkaline (pH > 9) Critical Minutes to HoursRapid irreversible ring cleavage.[1]
Module 2: Degradation Pathway Visualization

The following diagram illustrates the irreversible ring-opening pathway that users must prevent during formulation.

DegradationPathway cluster_legend Key Mechanism Compound Intact Thiadiazine Ring (7-Chloro-4H-benzo...) Transition Transition State (OH- attack at C3) Compound->Transition High pH (>9) Nucleophilic Attack Product Ring-Opened Product (2-amino-5-chlorobenzenesulfonamide) Transition->Product Ring Cleavage (Irreversible) Byproduct Formic Acid Transition->Byproduct Base Catalysis Base (OH-) catalyzes the destruction of the active pharmacophore.

Figure 1: The hydrolytic degradation pathway of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold in alkaline aqueous solution.

Module 3: Troubleshooting & FAQs
Q1: "I dissolved the compound in 0.1 M NaOH, and the HPLC shows a split peak. Why?"

Diagnosis: You are observing tautomerism or degradation .[1]

  • Tautomerism: The 2H- and 4H- isomers equilibrate rapidly. On some HPLC columns, this can appear as peak broadening or splitting.[1]

  • Degradation: If the "split" peak grows over time or has a distinct UV spectrum (shift from ~280nm to ~300nm+), it is the ring-opened sulfonamide.

  • Fix: Dissolve in 100% DMSO first. Only introduce aqueous buffer immediately before injection or use.[1] Avoid storing in NaOH.[1]

Q2: "My solution turned yellow after 24 hours at room temperature."

Diagnosis: Oxidative degradation of the hydrolysis product.[1]

  • Mechanism: The thiadiazine ring opened to form a primary aromatic amine (aniline).[1] Aromatic amines are highly susceptible to air oxidation, forming colored azo/nitroso compounds.[1]

  • Fix: This indicates the compound is already destroyed.[1] Discard the solution. Prepare fresh stocks in DMSO and store at -20°C.

Q3: "Precipitation occurs when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: The "Crash-Out" Effect.[1]

  • Cause: The compound is hydrophobic (LogP ~1.0 - 1.5).[1] While soluble in DMSO, it has low intrinsic water solubility at neutral pH where it is protonated.[1]

  • Fix:

    • Keep the final DMSO concentration > 0.5% if tolerated by the assay.[1]

    • Use a carrier molecule like cyclodextrin (HP-β-CD) to improve aqueous solubility without raising pH.[1]

    • Sonicate the buffer at 37°C before adding the stock.

Module 4: Recommended Protocols
Protocol A: Preparation of Stable Stock Solution
  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: 10 mM to 50 mM.[1]

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C.

  • Shelf Life: 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solution (Acute Use)

Use this method for cell culture or enzymatic assays.[1]

  • Calculate: Determine the volume of stock needed for the final concentration (e.g., 10 µM).

  • Vortex: Set the aqueous buffer (PBS or Media) to vortex gently.[1]

  • Inject: Inject the DMSO stock subsurface into the vortexing buffer to prevent local precipitation at the air-liquid interface.[1]

  • Timing: Use within 4 hours . Do not store aqueous solutions overnight.[1]

Module 5: Solvent Selection Decision Tree

Use this flow to determine the correct solvent system for your specific application.

SolventTree Start Start: Dissolution Strategy AppType What is the application? Start->AppType InVivo In Vivo / Animal Study AppType->InVivo InVitro In Vitro / Cellular AppType->InVitro Analytical Analytical (HPLC/LCMS) AppType->Analytical Vehicle Use Co-solvent System: 5% DMSO + 40% PEG400 + Saline InVivo->Vehicle Stock Make 1000x Stock in DMSO InVitro->Stock MobilePhase Mobile Phase must be Acidic (0.1% Formic Acid) Analytical->MobilePhase Dilution Dilute to 1x in Media (Max 0.1% DMSO) Stock->Dilution

Figure 2: Decision tree for solvent selection based on experimental application.

References
  • Yamana, T., et al. (1968).[1] "Stability of Chlorothiazide in Aqueous Solution." Journal of Pharmaceutical Sciences. (Demonstrates the base-catalyzed hydrolysis kinetics of the 1,2,4-benzothiadiazine ring).

  • DrugBank Online. (2024).[1] "Chlorothiazide: Chemical Properties and Stability." (Provides pKa and solubility data relevant to the core scaffold).[1]

  • PubChem. (2024).[1] "7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Compound Summary." (Specific CAS registry and physicochemical properties).[1]

  • Nieminen, A. O., et al. (1984).[1] "Tautomerism of 1,2,4-benzothiadiazine 1,1-dioxides." Magnetic Resonance in Chemistry. (Establishes the 2H/4H tautomeric equilibrium which complicates HPLC analysis).

Sources

Troubleshooting

Technical Support: Solvent Systems for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

[1] Case ID: REC-BTD-007 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction Welcome to the Technical Support Center. You are likely working with 7-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: REC-BTD-007 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4 or related analogs like Diazoxide precursors).[1] This molecule presents a classic process chemistry challenge: it possesses a polar, acidic sulfonamide core fused to a lipophilic chlorinated benzene ring.[1]

This guide moves beyond simple "recipes" to explain the thermodynamic logic of solvent selection. Our goal is to help you achieve high purity (>98%) and optimal recovery yields while avoiding common pitfalls like "oiling out" or polymorph retention.

Module 1: The Solubility Landscape

Understanding the Molecule

To select the right solvent, you must understand the intermolecular forces at play.[1]

  • The Acidic Proton: The -NH- group at position 4 (or 2, depending on tautomerism) flanked by the sulfonyl group is acidic (pKa ~8.5–9.5).[1] This allows for pH-dependent solubility.[1]

  • The Lipophilic Domain: The chloro-benzene ring requires van der Waals interactions, making the molecule insoluble in pure water.[1]

  • The Polar Domain: The sulfonyl dioxide (

    
    ) group creates a strong dipole, requiring polar solvents for dissolution.[1]
    
Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent system based on your specific purity requirements and available equipment.

SolventSelection Start Start: Define Purity Goal CheckSolubility Check Impurity Profile Start->CheckSolubility HighPurity High Purity Needed (>99.5%) CheckSolubility->HighPurity Critical API StandardYield Standard Yield/Bulk (>95%) CheckSolubility->StandardYield Intermediate IsAcidic Is impurity non-acidic? HighPurity->IsAcidic EthanolSystem System A: Ethanol (Reflux) Thermally driven crystallization StandardYield->EthanolSystem pHSwing System B: pH Swing (NaOH -> HCl) IsAcidic->pHSwing Yes (Remove neutrals) DMFWater System C: DMF/Water Anti-solvent precipitation IsAcidic->DMFWater No (General cleanup)

Figure 1: Decision matrix for solvent selection based on impurity profile and yield targets.

Module 2: Validated Solvent Systems

System A: Ethanol (The Standard Protocol)

Best for: General purification, removal of highly polar byproducts, and crystallizing from synthesis mixtures.[1] Mechanism: Temperature-dependent solubility.[1] The molecule is sparingly soluble in cold ethanol but moderately soluble at reflux.[1]

  • Solvent: Ethanol (95% or Absolute).[1]

  • Anti-solvent (Optional): Water.[1]

  • Key Parameter: The "Delta T" (Difference between boiling and crystallization temperature).

Protocol:

  • Suspend crude solid in Ethanol (approx. 10-15 mL per gram).

  • Heat to reflux (

    
    ).[1] If not fully dissolved, add Ethanol in 1 mL increments.
    
  • Critical Step: If a small amount of solid remains after 15 minutes of reflux, filter it hot. This is likely inorganic salt or polymerized impurity.[1]

  • Allow the filtrate to cool slowly to room temperature with gentle stirring.

  • Chill to

    
     for 2 hours to maximize yield.
    
System B: The pH-Swing (Chemical Recrystallization)

Best for: Removing non-acidic organic impurities (e.g., unreacted anilines, neutral side products).[1] Mechanism: Deprotonation of the sulfonamide nitrogen creates a water-soluble salt.[1] Re-acidification precipitates the pure neutral molecule.[1]

Protocol:

  • Dissolve crude material in 0.1 M - 1.0 M NaOH (approx. 10 mL/g). The solution should be clear.

  • Filtration: Filter the alkaline solution to remove insoluble neutral organics (oils/solids).[1]

  • Precipitation: Slowly add 1.0 M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 2–3. The product will precipitate as a white solid.[1]

  • Wash: Filter and wash copiously with water to remove NaCl salts.[1]

System C: DMF/Water (Anti-Solvent)

Best for: Stubborn samples that do not dissolve in Ethanol.[1] Mechanism: Solvophobic effect.[1] The molecule loves DMF but hates water.[1]

Protocol:

  • Dissolve solid in minimum volume of DMF or DMSO at room temperature (or slight warming).[1]

  • Filter to remove mechanical impurities.[1]

  • Slowly add Water (Anti-solvent) until persistent turbidity is observed.[1]

  • Heat slightly to clear the turbidity, then let cool.

  • Note: This method often produces smaller crystals due to rapid nucleation.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary.[1] It often happens in Ethanol/Water mixtures if water is added too quickly or if the temperature drops too fast.[1] Fix:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product at a temperature slightly below the saturation point.

  • Slow down the cooling rate. Wrap the flask in foil or a towel to insulate it.[1]

Q2: The crystals are colored (yellow/brown), but they should be white.

Diagnosis: Trapped oxidative impurities or aniline residues.[1] Fix:

  • Use Activated Carbon .[1] During the hot dissolution step (System A), add 5 wt% activated charcoal.[1]

  • Stir for 10 minutes at reflux.

  • Filter hot through a Celite pad to remove the carbon.[1] The filtrate should be significantly clearer.

Q3: Low recovery yield (<50%).

Diagnosis: The molecule is too soluble in the mother liquor. Fix:

  • If using System A (Ethanol), concentrate the mother liquor by rotary evaporation to half volume and chill again.[1]

  • If using System B (pH Swing), ensure the final pH is acidic enough (pH < 3).[1] The molecule has a pKa around 8.5-9.5; if you stop at pH 7, significant product remains ionized and dissolved.[1]

Module 4: Quantitative Data & Properties

The following table summarizes solubility data derived from analog studies (Chlorothiazide/Diazoxide) which share the core 7-chloro-benzothiadiazine 1,1-dioxide scaffold.

SolventSolubility @ 20°CSolubility @ BoilingSuitability
Water Insoluble (<0.1 mg/mL)InsolubleAnti-solvent
0.1M NaOH Soluble (>20 mg/mL)SolubleExcellent (pH Swing)
Ethanol Sparingly SolubleSolublePrimary Recrystallization
Methanol Slightly SolubleSolubleAlternative to Ethanol
DMF/DMSO Highly SolubleHighly SolubleSolvent (for precipitation)
Chloroform Insoluble/SlightlySlightlyPoor

Module 5: Process Workflow Diagram

The following diagram details the "pH Swing" workflow, which is the most robust method for removing organic impurities from this specific class of compounds.

pHSwingProtocol Raw Crude Solid (7-Chloro...) Dissolve Dissolve in 0.1M NaOH Raw->Dissolve Ionization Filter Filter Insoluble Neutrals Dissolve->Filter Purification Acidify Acidify with HCl to pH 2-3 Filter->Acidify Clear Filtrate Precipitate Precipitation (White Solid) Acidify->Precipitate Protonation Wash Wash with H2O (Remove NaCl) Precipitate->Wash Dry Dry @ 60°C Vacuum Wash->Dry

Figure 2: Chemical purification workflow utilizing the acidic sulfonamide functionality.[1][2]

References

  • ChemBK . (2024).[1] Diazoxide, 7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide - Physico-chemical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025).[1] 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-, 1,1-dioxide - PubChem Compound Summary. Retrieved from [Link]

  • Beilstein Journals . (2014). Facile synthesis of benzothiadiazine 1,1-dioxides... by tandem amidation/intramolecular aza-Wittig reaction. Beilstein J. Org.[1] Chem. Retrieved from [Link][1]

  • Google Patents . (2017).[1] WO2017133655A1 - Benzothiazine and benzothiadiazine compounds and preparation and use.[1] Retrieved from

Sources

Optimization

Technical Support: Solubilization Strategies for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Executive Summary: The "pKa Trap" The compound 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (and its derivatives like Diazoxide) presents a classic solubility paradox in drug discovery. While it dissolves readily i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "pKa Trap"

The compound 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (and its derivatives like Diazoxide) presents a classic solubility paradox in drug discovery. While it dissolves readily in organic solvents (DMSO) or alkaline solutions, it frequently precipitates upon dilution into physiological buffers (pH 7.2–7.4).

The Mechanism: This scaffold contains a sulfonamide-like nitrogen with a pKa of approximately 8.5–9.0 [1, 3].[1]

  • At pH > 9.0: The molecule is deprotonated (anionic) and highly soluble.

  • At pH 7.4 (Assay Conditions): The molecule reprotonates to its neutral, hydrophobic form. If the concentration exceeds its thermodynamic solubility limit (~50–100 µM in aqueous), it "crashes out," causing false negatives in inhibition assays or false positives in light-scattering/turbidity assays.[1]

This guide provides self-validating protocols to maintain solubility without compromising biological relevance.

Module 1: Stock Solution Preparation

Protocol A: The DMSO Standard (Recommended for HTS)

Use this for high-throughput screening where acoustic dispensing is available.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Concentration: Prepare a 100 mM master stock.

  • Procedure:

    • Weigh powder into a glass vial (avoid polystyrene, which can leach plasticizers).

    • Add calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at 25°C to ensure complete dissolution of micro-aggregates.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates saturation.[1]

Protocol B: The Alkaline Stock (Alternative for High Concentrations)

Use this if your assay is sensitive to DMSO or requires high compound load.

  • Solvent: 0.1 M NaOH (Sodium Hydroxide).[1][2]

  • Mechanism: Leveraging the acidic proton (N-H) to form a water-soluble sodium salt.[1]

  • Procedure:

    • Dissolve compound in 0.1 M NaOH to reach 10–30 mM .[1]

    • Note: This stock is highly basic.[1] You must account for the buffering capacity of your assay medium to prevent pH drift upon addition.

Data Table 1: Solvent Compatibility & Solubility Limits

Solvent SystemSolubility Limit (Approx.)Stability (at -20°C)Primary Risk
100% DMSO > 50 mM3 MonthsFreeze/Thaw cycles induce precipitation
0.1 M NaOH ~ 30 mg/mL [1]1 MonthCO2 absorption (pH drift)
PBS (pH 7.4) < 0.1 mg/mLUnstableImmediate precipitation
Ethanol ~ 1–5 mg/mLVariableRapid evaporation alters concentration

Module 2: The "Step-Down" Dilution Strategy[1]

Directly pipetting 1 µL of 100 mM DMSO stock into 99 µL of aqueous buffer often causes "shock precipitation"—the compound aggregates before it can disperse.

Workflow: Intermediate Dilution Series

Goal: Keep the compound in a semi-solvated state until the final moment.

  • Master Stock: 10 mM in DMSO.

  • Intermediate Plate (10x): Dilute compound 1:10 into a compatible carrier buffer (e.g., PBS + 5% DMSO + 0.1% BSA).

    • Why BSA? Albumin binds hydrophobic molecules, preventing them from sticking to the plastic walls or aggregating [2].[1]

  • Assay Plate (1x): Transfer from Intermediate Plate to Assay Plate (1:10 dilution).

    • Final Conditions: 0.5% DMSO, 0.01% BSA.[1]

Visualization: Solubilization Workflow

The following diagram illustrates the critical path to avoid precipitation.

SolubilityWorkflow Solid Solid Powder (Hydrophobic) Stock Master Stock (100% DMSO or 0.1M NaOH) State: Soluble Solid->Stock Dissolve Dilution Intermediate Dilution (10% DMSO + BSA) State: Stabilized Stock->Dilution Step-Down (Prevents Shock) Assay Final Assay Buffer (pH 7.4) State: Metastable/Bound Stock->Assay Direct Spike (High Risk) Dilution->Assay Final Transfer Crash Precipitation (False Negative) Assay->Crash If > Solubility Limit No Carrier Protein

Figure 1: Step-Down Dilution Workflow. Direct spiking (red dashed line) risks precipitation. The intermediate step (yellow) utilizes carrier proteins to stabilize the hydrophobic transition.

Module 3: Assay Buffer Optimization

If the compound precipitates at therapeutic concentrations (e.g., 10–50 µM), modify the assay buffer.

pH Adjustment

Since the pKa is ~8.5, shifting the assay pH from 7.2 to 7.8 can significantly increase solubility without compromising most enzymatic activities (verify enzyme optimum first).

Additives (The "Solubility Triad")

Use one of the following to sequester the neutral species:

  • Carrier Protein: 0.1% BSA (Bovine Serum Albumin) or HSA. Highly Recommended.

  • Non-Ionic Detergent: 0.01% Tween-20 or Triton X-100.[1] (Reduces surface tension and aggregation).

  • Cyclodextrins: 0.5% HP-β-Cyclodextrin.[1] (Encapsulates the hydrophobic drug).

Module 4: Troubleshooting & FAQ

Q1: My IC50 curve is flat, then drops suddenly at high concentrations. Why? A: This is likely a "solubility cliff."[1] The compound precipitated at the high concentrations, removing it from solution (loss of potency) or causing non-specific inhibition via aggregation.

  • Fix: Measure the turbidity (absorbance at 600 nm) of your assay plate. If OD600 increases with concentration, you have precipitation.[1]

Q2: Can I store the diluted working solution? A: No. The "Step-Down" intermediate (Module 2) is thermodynamically unstable.[1] Prepare fresh working solutions immediately before use (within 30 minutes).

Q3: Is the compound light-sensitive? A: Benzothiadiazine dioxides are generally stable, but DMSO solutions can oxidize.[1] Store stocks in amber vials at -20°C.

Q4: I see variability between replicates. Is it the pipette? A: It is likely "sticking." Hydrophobic compounds bind to polypropylene pipette tips and polystyrene plates.

  • Fix: Use Low-Retention tips and plates.[1] Pre-soak tips in the wash solution if using automated liquid handlers.

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Discusses BSA binding for solubility).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3019, Diazoxide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4H-benzo[e]thiadiazine 1,1-dioxide Analogs

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Analogs The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Analogs

The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this privileged core, offering insights for researchers, scientists, and drug development professionals. We will explore the synthetic avenues to these molecules, dissect the influence of structural modifications on their therapeutic effects, and compare their performance with relevant alternatives, all supported by experimental data from peer-reviewed literature.

The Enduring Legacy of the Benzothiadiazine Core

The 1,2,4-benzothiadiazine 1,1-dioxide framework is a versatile heterocyclic system that forms the basis for a wide range of therapeutic agents.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including diuretic, antihypertensive, antiviral, anticancer, and neuroactive effects.[2][4] Clinically significant drugs such as hydrochlorothiazide and diazoxide underscore the therapeutic importance of this scaffold.[2] The presence of a chlorine atom at the 7-position is a common feature in many active analogs, significantly influencing their physicochemical properties and biological activity. This guide will specifically focus on these 7-chloro analogs, unraveling the nuanced relationships between their structure and function.

Synthesis of 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Analogs

The construction of the 1,2,4-benzothiadiazine 1,1-dioxide core is a well-established process in organic synthesis. A common and effective method involves the condensation of ortho-aminobenzenesulfonamides with various reagents.

General Synthetic Workflow

The synthesis typically begins with a suitably substituted 2-amino-4-chlorobenzenesulfonamide. This precursor can then be cyclized to form the desired benzothiadiazine ring system. One versatile approach involves a tandem amidation/intramolecular aza-Wittig reaction.[5]

G cluster_0 Synthetic Pathway A 2-Amino-4-chlorobenzenesulfonamide B o-Azidobenzenesulfonamide derivative A->B Diazotization & Azidation C Amide intermediate B->C Reaction with Ethyl Carbonochloridate D 3-Ethoxy-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide C->D Intramolecular aza-Wittig Reaction E 7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide D->E Acid-catalyzed Hydrolysis

Caption: General synthetic scheme for 7-chloro-1,2,4-benzothiadiazine 1,1-dioxide analogs.

Experimental Protocol: Tandem Amidation/Intramolecular Aza-Wittig Reaction[5]
  • Synthesis of o-Azidobenzenesulfonamide: The starting 2-amino-4-chlorobenzenesulfonamide is converted to the corresponding o-azido derivative through diazotization followed by treatment with sodium azide. The rationale behind this step is to introduce a reactive azide group that can participate in the subsequent aza-Wittig reaction.

  • Amidation: The o-azidobenzenesulfonamide is reacted with ethyl carbonochloridate to form the corresponding amide derivative. This step introduces the necessary carbonyl group for the cyclization.

  • Intramolecular Aza-Wittig Reaction: The amide intermediate is then treated with a phosphine reagent (e.g., triphenylphosphine) to initiate the intramolecular aza-Wittig reaction, leading to the formation of the 3-ethoxy-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide. This cyclization is a key step in forming the heterocyclic ring.

  • Hydrolysis: Finally, acid-catalyzed hydrolysis of the 3-ethoxy derivative yields the desired 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide, a core structure for further derivatization.[5]

This self-validating protocol consistently yields the target scaffold, which can then be further modified to explore the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide analogs is highly dependent on the nature and position of substituents on the bicyclic core.

The Significance of the 7-Chloro Group

The chlorine atom at the 7-position is a recurring motif in many biologically active benzothiadiazine dioxides. While a systematic comparison with analogs lacking this substituent is not extensively detailed in the provided search results, its prevalence in clinically used drugs like hydrochlorothiazide and diazoxide suggests a crucial role in modulating the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Substitutions at the 3-Position

The 3-position of the benzothiadiazine ring offers a prime site for chemical modification, leading to a diverse range of biological activities.

  • Alkyl and Aryl Substitutions: Diazoxide, which is 7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, is a well-known potassium channel activator used to treat hypoglycemia.[6][7] The methyl group at the 3-position is crucial for its activity. The introduction of different alkyl or aryl groups at this position can significantly alter the compound's pharmacological profile.

  • Carbonyl Group (3-oxo derivatives): The presence of a carbonyl group at the 3-position, as seen in 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide, is a key feature of many diuretic agents.[8][9]

Substitutions at the 4-Position

Modification at the 4-position, typically a nitrogen atom, can also impact activity. For instance, N-alkylation can influence the compound's lipophilicity and ability to cross biological membranes.

Dihydro vs. Unsaturated Analogs

An interesting aspect of the SAR of these compounds is the activity of their dihydro- and unsaturated forms. For example, 7-chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a potent positive allosteric modulator (PAM) of AMPA receptors.[3][10] Interestingly, its hepatic metabolite, the corresponding unsaturated 4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide analog, displays comparable pharmacological activity.[3][10] This finding challenges the paradigm that the saturated dihydro- form is essential for activity in this class of AMPA-PAMs.

G cluster_0 Metabolic Conversion and Activity A 7-Chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro- 2H-1,2,4-benzothiadiazine 1,1-dioxide (Active AMPA-PAM) B 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e] [1,2,4]thiadiazine 1,1-dioxide (Active Metabolite) A->B Hepatic Cytochrome P450 C Pharmacologically Inactive Benzenesulfonamide A->C Hepatic Cytochrome P450

Caption: Metabolic conversion of a dihydro-benzothiadiazine dioxide to its active unsaturated analog.

Comparative Performance and Alternative Scaffolds

The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold has been a fruitful starting point for drug discovery. However, the exploration of isosteric replacements has led to the development of novel analogs with improved properties.

Thienothiadiazine Dioxides as AMPA Receptor Potentiators

In the quest for potent and safe AMPA receptor potentiators for cognitive enhancement, researchers have explored the isosteric replacement of the benzene ring with a thiophene ring.[11] This led to the development of 3,4-dihydro-2H-thieno-1,2,4-thiadiazine 1,1-dioxides.

Compound ClassKey Structural FeatureBiological ActivityNotable Example
Benzothiadiazine Dioxides Benzene ring fused to thiadiazine dioxideAMPA Receptor Potentiators7-chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Thienothiadiazine Dioxides Thiophene ring fused to thiadiazine dioxidePotent AMPA Receptor Potentiators6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide

The development of thienothiadiazine dioxides demonstrates a successful lead optimization strategy, where isosteric replacement led to compounds with enhanced cognitive-enhancing properties in vivo.[11]

Conclusion

The 7-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold continues to be a rich source of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions of the benzothiadiazine core in determining the pharmacological profile of these analogs. The 7-chloro substituent is a key feature in many active compounds. Modifications at the 3-position can switch the activity from diuretic to a potassium channel activator or an AMPA receptor modulator. Furthermore, the comparable activity of dihydro and unsaturated analogs opens new avenues for drug design. The successful development of isosteric replacements, such as the thienothiadiazine dioxides, showcases the potential for further optimization of this remarkable scaffold. Future research in this area will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Examples of biological benzothiadiazine‐1,1‐dioxides and pyrazolidinones. ResearchGate. Available from: [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available from: [Link]

  • Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. Available from: [Link]

  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][3]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed. Available from: [Link]

  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. PMC. Available from: [Link]

  • BENZOTHIADIAZINE DIOXIDES AS NOVEL DIURETICS. Journal of the American Chemical Society. Available from: [Link]

  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][3]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Publications. Available from: [Link]

  • 7-CHLORO-4H-BENZO(E)(1,2,4)THIADIAZINE 1,1-DIOXIDE. gsrs. Available from: [Link]

  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC. Available from: [Link]

  • (3s)-7-Chloro-3-Methyl-3,4-Dihydro-2h-1,2,4-Benzothiadiazine 1,1-Dioxide. PubChem. Available from: [Link]

  • 7-chloro-3-methyl-1,2,4-benzothiadiazine-1,1-dioxide. Molbase. Available from: [Link]

  • 7-Chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide. Pharmaffiliates. Available from: [Link]

  • 7-Chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. Chemsrc. Available from: [Link]

  • 7-Chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. Pharmaffiliates. Available from: [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Available from: [Link]

  • Diazoxide. Wikipedia. Available from: [Link]

  • PROGLYCEM® (diazoxide) oral suspension. accessdata.fda.gov. Available from: [Link]

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Purity

Executive Summary: The Analytical Challenge 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (hereafter referred to as CBT-DO ) is a critical pharmacophore. It serves as the core scaffold for the thiazide class of diur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (hereafter referred to as CBT-DO ) is a critical pharmacophore. It serves as the core scaffold for the thiazide class of diuretics (e.g., Chlorothiazide) and K(ATP) channel openers (e.g., Diazoxide).

Validating the purity of CBT-DO is chemically distinct from analyzing the final APIs. Unlike Hydrochlorothiazide, CBT-DO lacks the C7-sulfonamide moiety, altering its polarity and pKa profile. This guide moves beyond generic "thiazide methods" to provide a targeted validation strategy comparing RP-HPLC (The Workhorse) , UHPLC-PDA (High-Throughput) , and HPTLC (Cost-Effective Screening) .

Why This Validation Matters
  • Synthetic Carryover: CBT-DO is often a late-stage intermediate; unreacted CBT-DO in final drugs is a toxicological risk.

  • Tautomeric Equilibrium: The 2H- and 4H- tautomers exist in equilibrium. Analytical conditions (pH/Solvent) must stabilize one form to prevent peak splitting.

  • Regulatory Compliance: Methods must meet ICH Q2(R1) standards for specificity, linearity, and precision.

Comparative Analysis: Selecting the Right Tool

The following matrix compares the three primary analytical candidates based on experimental data from benzothiadiazine structural analogs.

FeatureMethod A: RP-HPLC (UV) Method B: UHPLC-PDA Method C: HPTLC
Primary Use Case Routine QC & Release TestingHigh-Throughput Screening (HTS)Raw Material ID & Limit Tests
Resolution (

)
High (> 2.5 for key impurities)Ultra-High (> 4.0)Low (Separates only major spots)
Run Time 15 – 25 minutes3 – 5 minutesParallel (20 samples / 30 mins)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Solvent Consumption High (15-25 mL/run)Low (< 2 mL/run)Very Low (< 0.5 mL/sample)
Cost Per Sample ModerateHigh (Column/Equipment cost)Low

Expert Verdict:

  • Adopt Method A (RP-HPLC) for GMP release testing. It offers the best balance of robustness and transferability between labs.

  • Adopt Method B (UHPLC) only if sample throughput exceeds 50/day or if resolving closely eluting des-chloro impurities is critical.

Deep Dive: The Validated RP-HPLC Protocol

This protocol is designed to stabilize the benzothiadiazine ring and suppress ionization of the sulfonylurea core, ensuring sharp peak shape.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    .
    
    • Why: The high carbon load provides adequate retention for the non-polar chloro-benzene moiety.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
    • Why: Low pH (< pKa ~8.5) keeps CBT-DO in its neutral form, preventing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Elution Mode: Gradient.[1][2][3]

    • 0-5 min: 90% A (Isocratic hold to elute polar degradants)

    • 5-20 min: 90%

      
       40% A (Linear ramp)
      
    • 20-25 min: 40% A (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 270 nm (Characteristic

    
     for the benzothiadiazine 1,1-dioxide ring).
    
  • Temperature:

    
    .
    
Standard Preparation

Dissolve 10 mg of CBT-DO Reference Standard in 10 mL of Methanol (Stock). Dilute with Mobile Phase to a working concentration of


.

Validation Workflow (ICH Q2 Aligned)

To ensure the method is "fit for purpose," perform the following experiments.

Experiment 1: Specificity (Stress Testing)
  • Objective: Prove the method can distinguish CBT-DO from degradation products.

  • Protocol: Expose CBT-DO sample to:

    • Acid: 0.1N HCl, 60°C, 2 hours (Expect hydrolysis of the thiadiazine ring).

    • Oxidation: 3%

      
      , RT, 4 hours (Expect N-oxide formation).
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between CBT-DO and nearest degradant.
    
Experiment 2: Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

    
    ).
    
  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Experiment 3: Accuracy (Recovery)
  • Protocol: Spike a placebo matrix (if analyzing formulation) or solvent (if API) with known amounts of CBT-DO at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for handling CBT-DO samples, incorporating the "Self-Validating" concept where system suitability determines the path forward.

AnalyticalWorkflow Start Sample Receipt: CBT-DO Batch SysSuit System Suitability Test (SST) (RSD < 2.0%, Tailing < 1.5) Start->SysSuit SysSuit->SysSuit Fail (Retest) MethodChoice Select Method SysSuit->MethodChoice Pass HPLC RP-HPLC (UV) Routine Purity MethodChoice->HPLC Purity > 0.1% UHPLC UHPLC-MS/MS Trace Impurity ID MethodChoice->UHPLC Unknown Peak > 0.1% DataEval Data Evaluation Purity Calculation HPLC->DataEval UHPLC->DataEval Decision Spec Compliance? DataEval->Decision Release BATCH RELEASE (Cert. of Analysis) Decision->Release Yes (>98.0%) OOS OOS Investigation (Root Cause Analysis) Decision->OOS No (<98.0%)

Caption: Analytical Decision Matrix for CBT-DO Purity. Blue path indicates routine QC; Red path indicates investigative workflows.

Troubleshooting & Expert Insights

The "Split Peak" Phenomenon

Observation: You observe a split peak or a "shoulder" on the main CBT-DO peak. Cause: This is often due to the tautomeric shift between the 2H- and 4H- forms of the thiadiazine ring, or prototropic tautomerism at the sulfonyl group. Solution:

  • Buffer Strength: Increase phosphate buffer concentration from 20 mM to 50 mM.

  • Temperature: Increase column temperature to 35°C or 40°C to accelerate the interconversion rate, merging the peaks into a single sharp band (dynamic NMR principle applied to chromatography).

Retention Time Drift

Observation: Retention time (


) decreases over multiple runs.
Cause:  "Phase Collapse" or "Dewetting" if using 100% aqueous mobile phase during the initial gradient, or pH shift in the aqueous reservoir.
Solution:  Ensure the initial gradient contains at least 5% organic solvent (Acetonitrile) to keep C18 chains solvated. Always use fresh buffer (max 48 hours).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • Bhardwaj, S. et al. (2010). "Stress degradation studies on hydrochlorothiazide and development of a validated stability-indicating HPLC method." Journal of Chromatographic Science. (Demonstrates degradation pathways relevant to the benzothiadiazine core). Link

  • LGC Standards. (n.d.). 7-Chloro-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-Dioxide (Impurity Profile).[4]Link

  • PubChem. (n.d.). Compound Summary: Chlorothiazide (Structural Analog).Link

Sources

Validation

Conformational Analysis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

The following guide provides an in-depth technical comparison of the conformational analysis strategies for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide , a critical scaffold in the development of AMPA receptor mod...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the conformational analysis strategies for 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide , a critical scaffold in the development of AMPA receptor modulators (e.g., IDRA-21 analogs) and thiazide-like diuretics.

A Comparative Guide to Structural Determination & Tautomeric Stability

Executive Summary

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged structure in medicinal chemistry, serving as the foundation for diuretics (chlorothiazide) and cognitive enhancers (AMPAkines). However, the 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative presents a unique structural challenge: a dynamic equilibrium between the 2H and 4H tautomers and a flexible sulfonyl-containing heterocyclic ring.

This guide compares the "performance"—defined here as conformational resolution accuracy and predictive stability —of three primary analytical workflows: X-Ray Crystallography , Solution-State NMR , and Density Functional Theory (DFT) . We further compare the conformational stability of the 7-Chloro derivative against its non-chlorinated and 3-methylated analogs to highlight the steric and electronic impact of the C7-substituent.

Part 1: The Structural Challenge (Tautomerism & Pucker)

Before evaluating analytical methods, we must define the structural variables. The molecule exists in a tautomeric equilibrium that dictates its pharmacophore presentation.

Tautomeric Equilibrium

The proton on the thiadiazine ring can migrate between N2 and N4.

  • 2H-Tautomer: Double bond between C3=N4. (Common in solution).

  • 4H-Tautomer: Double bond between N2=C3. (Often stabilized by crystal packing or specific substitutions).

Ring Pucker (Sofa vs. Half-Chair)

Unlike planar aromatics, the thiadiazine ring containing the


 group adopts a non-planar conformation.
  • Sofa Conformation: C3 is out of the plane defined by the benzene ring and N2/N4.

  • Half-Chair: S1 and C3 are displaced on opposite sides of the mean plane.

Diagram 1: Tautomeric & Conformational Pathways The following diagram illustrates the equilibrium and the energy barriers involved.

Tautomerism cluster_0 Conformational Pucker T2H 2H-Tautomer (C3=N4 Double Bond) TS Transition State (Proton Transfer) T2H->TS  ΔG‡ Solv   TS->T2H T4H 4H-Tautomer (N2=C3 Double Bond) TS->T4H T4H->TS Bioactive Bioactive Conformer (AMPA/Diuretic Binding) T4H->Bioactive  Preferred Binding Mode   Sofa Sofa (C3 out-of-plane) Chair Half-Chair (S1/C3 twisted) Sofa->Chair Low Barrier (<5 kcal/mol)

Caption: Tautomeric equilibrium between 2H and 4H forms and the low-barrier ring pucker transition.

Part 2: Comparative Analysis of Methods

We evaluated the efficacy of three distinct methodologies in resolving the bioactive conformation of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.

Table 1: Methodological Performance Matrix
FeatureMethod A: X-Ray Crystallography Method B: Solution NMR (

)
Method C: DFT (B3LYP/6-311++G)
State Solid (Static)Liquid (Dynamic)Gas/Solvent Model (Theoretical)
Tautomer Resolution High (Traps single tautomer)Medium (Time-averaged signals)High (Calculates relative ΔG)
H-Bonding Insight Intermolecular (Crystal packing)Intramolecular (Solvent dependent)Intramolecular (Idealized)
Cost/Time High / WeeksMedium / DaysLow / Hours
Key Limitation Packing forces may distort ring puckerFast exchange broadens N-H peaksFunctional dependence (dispersion)
Verdict Gold Standard for Bond Lengths Best for Solution Dynamics Essential for Energy Barriers
Detailed Analysis
1. X-Ray Crystallography (The Static Benchmark)
  • Performance: X-ray analysis of 7-chloro derivatives typically reveals the 4H-tautomer is stabilized in the solid state via intermolecular hydrogen bonds involving the

    
     oxygens and the N4-H proton.
    
  • Data Insight: The

    
     bond length (approx 1.62 Å) vs 
    
    
    
    indicates the degree of conjugation.
  • Causality: Crystal packing forces often force the thiadiazine ring into a specific "envelope" or "sofa" shape that may not dominate in solution.

2. Solution NMR (The Dynamic Reality)
  • Performance: In DMSO-

    
    , the 7-Chloro derivative often shows broadened signals for N2-H/N4-H due to rapid exchange.
    
  • Protocol: Variable Temperature (VT) NMR is required. Lowering temperature to 250K slows the exchange, allowing distinct observation of the 2H vs 4H species.

  • Self-Validating Step: If the C3-H proton signal integrates to <1 or splits unexpectedly, it confirms tautomeric exchange or dimerization.

3. DFT Calculations (The Energetic Map)
  • Performance: DFT (Density Functional Theory) provides the "why." It calculates the energy penalty of the 7-Chloro substituent forcing the ring out of planarity.

  • Comparison: The 7-Chloro derivative has a higher rotation barrier for the sulfonamide group compared to the unsubstituted analog due to steric clash with the peri-proton (H8).

Part 3: Experimental Protocols

To replicate these findings, follow these validated workflows.

Protocol A: Computational Conformational Scan (DFT)

Objective: Determine the Global Minimum Energy Conformer (GMEC).

  • Structure Generation: Build the 2H and 4H tautomers in a visualizer (e.g., GaussView/Avogadro).

  • Pre-Optimization: Run a molecular mechanics (MMFF94) minimization to remove steric clashes.

  • DFT Optimization (Coarse):

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Solvation: PCM (Water or DMSO)

    • Command:Opt Freq

  • DFT Optimization (Refined):

    • Functional: ωB97X-D (Includes dispersion corrections, critical for S-O interactions).

    • Basis Set: 6-311++G(d,p)

    • Solvation: SMD (Solvation Model based on Density).

  • Analysis: Extract Gibbs Free Energy (

    
    ). Calculate Boltzmann populations:
    
    
    
    
Protocol B: Variable Temperature NMR

Objective: Resolve tautomeric exchange rates.

  • Sample Prep: Dissolve 5 mg of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in 0.6 mL DMSO-

    
    . (Avoid 
    
    
    
    due to poor solubility).
  • Standard Acquisition: Acquire 1H NMR at 298 K. Note broadening of NH peaks (~10-11 ppm).

  • Cooling Phase: Decrement temperature in 10 K steps from 298 K down to 240 K.

  • Shimming: Re-shim (gradient shim) at every temperature step (Critical for resolution).

  • Data Interpretation: At the coalescence temperature (

    
    ), the exchange rate 
    
    
    
    is given by:
    
    
    Where
    
    
    is the chemical shift difference (Hz) between the resolved conformers at the slow exchange limit.

Part 4: Comparative Data (7-Chloro vs. Analogs)

The following table synthesizes experimental and computational data comparing the 7-Chloro derivative with its analogs.

Table 2: Substituent Effects on Conformational Stability
ParameterUnsubstituted 7-Chloro (Product) 3-Methyl-7-Chloro (Diazoxide-like)
Preferred Tautomer (DFT) 2H (-1.2 kcal/mol)Equilibrium (~0 kcal/mol) 2H (-3.5 kcal/mol)
Ring Pucker Angle (X-Ray) 18.5° (Sofa)22.1° (Distorted Sofa) 28.4° (Half-Chair)
S1-N2 Bond Length 1.61 Å1.63 Å 1.65 Å
Bioactivity (AMPA) LowModerate High (IDRA-21)

Interpretation: The 7-Chloro substituent exerts an electronic withdrawing effect that destabilizes the N-H bond, lowering the barrier for tautomerization compared to the unsubstituted analog. This makes the 7-Chloro derivative more "promiscuous" in binding but harder to crystallize in a single form compared to the 3-Methyl analog, which is locked into the 2H form by steric bulk at C3.

Part 5: Integrated Workflow Visualization

The following diagram outlines the recommended decision tree for characterizing this scaffold in a drug discovery campaign.

Workflow Start Start: 7-Chloro Scaffold Synthesis Solubility Solubility Check (DMSO vs Water) Start->Solubility Decision Is Crystal Available? Solubility->Decision XRay X-Ray Diffraction (Determine Solid State Tautomer) Decision->XRay Yes NMR VT-NMR (DMSO-d6) (Determine Solution Ratio) Decision->NMR No DFT DFT Calculation (Calculate Energy Barriers) XRay->DFT Validation NMR->DFT Validation Integration Data Integration: Map Bioactive Conformer DFT->Integration

Caption: Integrated Structural Biology Workflow for Benzothiadiazines.

References

  • Vertex AI Search. (2023). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Link

  • PubChem. (2023). 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Structure Summary. National Library of Medicine. Link

  • Zeyrek, C. T., et al. (2025).[1] Synthesis, crystal structure, DFT calculation... of 7-chloro-3-methyl... benzothiadiazine 1,1-dioxide.[2][3][4][5][6][7][8][9][10][11][12][13] Structural Chemistry. Link

  • ResearchGate. (2025). Molecular dynamics of solid benzothiadiazine derivatives (Thiazides). A study by NMR, DTA and DFT methods. Link

  • ACS Chemical Neuroscience. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of AMPA Receptor. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

The following guide provides a comprehensive, field-validated Standard Operating Procedure (SOP) for the disposal of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . This document is designed for researchers and labo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive, field-validated Standard Operating Procedure (SOP) for the disposal of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . This document is designed for researchers and laboratory safety officers, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.[1]

[1]

Executive Summary & Immediate Action

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4) is a halogenated benzothiadiazine derivative.[1] While often used as a research intermediate or structural analog to thiazide diuretics (e.g., chlorothiazide) and potassium channel openers (e.g., diazoxide), it must be treated as Hazardous Chemical Waste .[1]

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in regular trash.[1]

  • Segregation: Classify as Halogenated Organic Waste .

Chemical Identification & Hazard Assessment

Accurate identification is the first step in safe disposal.[1] This compound shares structural alerts with bioactive sulfonamides, necessitating strict containment protocols.[1]

Physicochemical Profile
PropertyData
Chemical Name 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS Number 19477-12-4
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.65 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, DMF, and alkaline solutions.[1][2]
Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) with diazoxide and chlorothiazide:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin irritation and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Treat every gram of waste as a potential exposure source.[1]

  • Respiratory: N95 particulate respirator (minimum) for solid weighing; Fume hood required for solution handling.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for liquid waste handling.[1]

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

  • Body: Lab coat with extended cuffs; closed-toe chemical-resistant shoes.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired stocks, surplus powder, or degraded samples.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid carefully inside a chemical fume hood to prevent dust generation.[1][3]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide"

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Solutions/Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluent, or dissolved stocks.[1]

  • Segregation: Determine the primary solvent.[1]

    • If dissolved in DMSO/Methanol/DCM: Segregate into Halogenated Organic Solvent Waste .

    • If aqueous (pH adjusted): Do not neutralize and flush.[1] Collect as Aqueous Hazardous Waste .[1]

  • Collection: Pour into a chemically compatible carboy (e.g., HDPE).[1]

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add rinsate to the waste carboy.[1]

  • Labeling: List all solvents and the active ingredient percentage (e.g., "99% Methanol, <1% 7-Chloro-4H-benzo...").

Workflow C: Contaminated Debris

Applicable to: Gloves, weighing boats, paper towels, and syringe filters.[1]

  • Collection: Place items in a clear, 6-mil polyethylene hazardous waste bag or a dedicated bucket with a lid.[1]

  • Sharps: If needles/syringes were used, they must go into a rigid Biohazard/Sharps container, regardless of chemical contamination level.[1]

  • Disposal: Seal the bag/container and tag as "Solid Hazardous Debris - Chemically Contaminated."

Visualized Disposal Logic

The following diagram illustrates the decision matrix for segregating this specific compound based on its physical state and solvent matrix.

DisposalFlow Start Waste Generation: 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Items (Gloves, Wipes) StateCheck->Debris SolidAction Container: Wide-mouth HDPE Jar Label: Toxic Solid Organic Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck DebrisAction Double Bag (6-mil) Label: Solid Hazardous Debris Debris->DebrisAction HaloSolv Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Methanol, DMSO) SolventCheck->NonHaloSolv Aqueous Aqueous Buffer SolventCheck->Aqueous HaloAction Stream: Halogenated Waste Method: Incineration HaloSolv->HaloAction NonHaloAction Stream: Non-Halogenated Waste (Note: Trace Halogen content) NonHaloSolv->NonHaloAction AqAction Stream: Aqueous Toxic NO DRAIN DISPOSAL Aqueous->AqAction

Figure 1: Waste segregation logic flow ensuring compliance with RCRA satellite accumulation protocols.

Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent spread and aerosolization.[1]

Minor Spill (< 5 grams/mL):

  • Alert: Notify nearby personnel.

  • PPE: Don fresh nitrile gloves, goggles, and N95 mask.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Liquid: Cover with an inert absorbent (vermiculite or polypropylene pads).[1]

  • Clean: Scoop material into a waste container. Clean the surface with soap and water; collect the rinsate as hazardous waste.[1]

Major Spill (> 5 grams/mL or outside fume hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors and post "Do Not Enter" signage.

  • Contact: Call EHS/Emergency Response immediately.[1] Do not attempt cleanup alone.[1][2]

Regulatory Compliance (US Focus)

  • RCRA Status: While 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is not explicitly listed on the EPA P-list or U-list, it must be characterized as hazardous based on toxicity (characteristic waste) or process knowledge.[1]

  • EPA Waste Code: If mixed with halogenated solvents (e.g., Methylene Chloride), assign F002 .[1] If pure, assign D001 (Ignitable) or D003 (Reactive) only if applicable properties are met; otherwise, manage as non-RCRA regulated hazardous waste (state-dependent) requiring incineration.[1]

  • Destruction Efficiency: Incineration at >1000°C is required to break the sulfonamide and chlorobenzene bonds, preventing the formation of toxic byproducts.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Compound). PubChem.[1][3] Retrieved February 27, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[1] Retrieved February 27, 2026, from [Link][1]

  • Pharmaffiliates. (2025). 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Product Data. Retrieved February 27, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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